molecular formula C35H30N4O5 B12420811 (S)-3-Hydroxy Midostaurin CAS No. 945260-14-0

(S)-3-Hydroxy Midostaurin

Cat. No.: B12420811
CAS No.: 945260-14-0
M. Wt: 586.6 g/mol
InChI Key: ZZSBPGIGIUFJRA-AKIDMACVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy Midostaurin is a useful research compound. Its molecular formula is C35H30N4O5 and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

945260-14-0

Molecular Formula

C35H30N4O5

Molecular Weight

586.6 g/mol

IUPAC Name

N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1

InChI Key

ZZSBPGIGIUFJRA-AKIDMACVSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to (S)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a significant active metabolite of the multi-kinase inhibitor midostaurin (PKC412). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. Understanding the mechanism of action of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Core Mechanism of Action: Multi-Kinase Inhibition

Similar to its parent compound, this compound functions as a potent inhibitor of multiple protein kinases. Protein kinases are critical enzymes in cellular signaling pathways that regulate a wide array of processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer, making them prime targets for therapeutic intervention.

This compound exerts its therapeutic effects by binding to the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.

Target Kinase Profile and Quantitative Data

This compound has demonstrated inhibitory activity against a range of kinases. The following table summarizes the available quantitative data for its inhibitory potency, primarily represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Target KinaseIC50 (nM)Cell Line/Assay ConditionsReference
VEGFR-2<400Not specified
TRK-A<400Not specified
FLT3<400Not specified
FLT3-ITD200-400Not specified
FLT3 D835Y200-400Not specified
Wild-type FLT3Low micromolarNot specified

An epimeric mixture of (R)-3-Hydroxy Midostaurin and this compound has also been shown to substantially inhibit the proliferation of various cell lines, with the following GI50 values (the concentration required to inhibit cell growth by 50%):

Cell LineTargetGI50 (nM)Reference
Tel-PDGFRβ BaF3PDGFRβ63
KIT D816V BaF3KIT320
FLT3-ITD BaF3FLT3-ITD650

Signaling Pathways

The inhibitory action of this compound on key kinases disrupts several critical signaling pathways implicated in oncogenesis.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3

Caption: Inhibition of the FLT3 signaling pathway by this compound.

KIT Signaling Pathway

The KIT receptor tyrosine kinase is another important target. Mutations in the KIT gene, such as the D816V mutation, result in its constitutive activation and are a driving force in systemic mastocytosis. By inhibiting KIT, this compound can control the abnormal growth and accumulation of mast cells.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor Downstream_Effectors Downstream Signaling (e.g., PI3K/AKT, MAPK) KIT->Downstream_Effectors Mast_Cell_Proliferation Mast Cell Proliferation & Survival Downstream_Effectors->Mast_Cell_Proliferation Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->KIT

Caption: Inhibition of the KIT signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the IC50 value of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of this compound against target kinases.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) at various concentrations

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the kinase, its specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow Prep Prepare Serial Dilutions of This compound Mix Mix Kinase, Substrate, and Inhibitor Prep->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Kinase Activity Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

**

An In-Depth Technical Guide to (S)-3-Hydroxy Midostaurin (CAS Number: 945260-14-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known by its code (S)-CGP52421, is a significant active metabolite of the multi-targeted kinase inhibitor, Midostaurin (Rydapt®). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] this compound is formed in the liver via metabolism of the parent drug by the CYP3A4 enzyme.[2][3][4] As a pharmacologically active metabolite with a distinct pharmacokinetic profile, a thorough understanding of its biological activities and properties is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, pharmacokinetic properties, and relevant experimental methodologies.

Physicochemical Properties

PropertyValueSource
CAS Number 945260-14-0MedChemExpress
Molecular Formula C35H30N4O5MedChemExpress
Molecular Weight 586.64 g/mol MedChemExpress

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of multiple protein kinases.[2] Its mechanism of action is centered on its ability to block the catalytic activity of these kinases, thereby interfering with downstream signaling pathways that are often dysregulated in cancer.

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases. It has been reported to inhibit 13 kinases with IC50 values below 400 nM, including key targets in oncology such as VEGFR-2, TRK-A, and FLT3.[2] The epimeric mixture of (R)- and this compound has demonstrated inhibitory activity against FLT3 internal tandem duplication (ITD) and D835Y mutants, with IC50 values in the range of 200-400 nM.[2]

Target Kinase/Cell LineIC50/GI50 Value (nM)Notes
VEGFR-2, TRK-A, FLT3, et al. (13 kinases) < 400For this compound[2]
FLT3-ITD mutant 200-400For the epimeric mixture of (R)- and this compound[2]
FLT3-D835Y mutant 200-400For the epimeric mixture of (R)- and this compound[2]
Tel-PDGFRβ (BaF3 cells) 63GI50 for the epimeric mixture of (R)- and this compound[2]
KIT D816V (BaF3 cells) 320GI50 for the epimeric mixture of (R)- and this compound[2]
FLT3-ITD (BaF3 cells) 650GI50 for the epimeric mixture of (R)- and this compound[2]
FLT3 Signaling Pathway

A primary target of Midostaurin and its active metabolites is the FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways. This compound, by inhibiting FLT3, blocks these downstream signals. The key pathways affected include the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.[5][6]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival pSTAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibition

FLT3 signaling pathway inhibited by this compound.

Pharmacokinetics

This compound (CGP52421) is one of the two major active metabolites of Midostaurin, the other being CGP62221.[3][4] It exhibits a significantly different pharmacokinetic profile compared to the parent drug.

ParameterMidostaurinThis compound (CGP52421)CGP62221Source
Terminal Half-Life (t½) ~21 hours~482 hours~32 hours[3]
Metabolism Primarily by CYP3A4Formed by CYP3A4Formed by CYP3A4[2][3][4]
Accumulation Reaches steady state in ~28 days with an initial peakAccumulates continuously over timeSimilar pattern to Midostaurin[7]
Relative Plasma Exposure (AUC) ~22%~38%~28%[2]
Protein Binding >99.8%>99.8%>99.8%[2]

The long half-life and accumulation of this compound suggest that it may contribute significantly to the overall therapeutic effect and potential side effects of Midostaurin treatment, particularly with chronic administration.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay (e.g., FLT3) Cell_Assay Cellular Proliferation Assay (e.g., BaF3-FLT3-ITD) WB_Assay Western Blot Analysis (p-FLT3, p-STAT5) Cell_Assay->WB_Assay PK_Study Pharmacokinetic Study (Animal Model) Compound (S)-3-Hydroxy Midostaurin Compound->Kinase_Assay Compound->Cell_Assay Compound->PK_Study

General experimental workflow for characterizing this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

FLT3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the diluted compound or vehicle control (DMSO).

  • Add the FLT3 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells, particularly those dependent on FLT3 signaling (e.g., Ba/F3 cells expressing FLT3-ITD).

Materials:

  • Ba/F3-FLT3-ITD cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed Ba/F3-FLT3-ITD cells in a 96-well plate at a predetermined density.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Add the diluted compound or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of FLT3 Signaling

Objective: To determine if this compound inhibits the phosphorylation of FLT3 and its downstream targets like STAT5 in cells.

Materials:

  • Ba/F3-FLT3-ITD cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat Ba/F3-FLT3-ITD cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Synthesis and Analysis

For analytical purposes, the quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A chiral separation method, such as chiral HPLC, would be necessary to distinguish the (S)-enantiomer from the (R)-enantiomer. The development of such a method would involve screening different chiral stationary phases and mobile phase compositions to achieve optimal separation.

Conclusion

This compound is a clinically relevant and potent active metabolite of Midostaurin. Its distinct pharmacokinetic profile, characterized by a long half-life and significant accumulation, underscores its importance in the overall pharmacological effect of the parent drug. As a multi-targeted kinase inhibitor, particularly of FLT3, it plays a crucial role in the therapeutic efficacy observed in AML. Further research into the specific activities and potential off-target effects of this compound is warranted to fully understand its contribution to the clinical profile of Midostaurin and to inform the development of next-generation kinase inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

Preclinical Profile of (S)-3-Hydroxy Midostaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a major and pharmacologically active human metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Formed primarily through hydroxylation by the CYP3A4 enzyme, this compound exists as one of two epimers and contributes significantly to the overall clinical activity of the parent drug.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, pharmacokinetics, and in vitro efficacy.

Mechanism of Action

This compound is a potent inhibitor of multiple protein kinases implicated in cancer pathogenesis.[1] Its primary mechanism of action involves competing with ATP for binding to the catalytic domain of these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3]

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases, with notable potency against FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are key drivers in certain types of AML.

Kinase TargetIC50 (nM)
FLT3-ITD200-400
FLT3-D835Y200-400
VEGFR-2<400
TRK-A<400
(Data synthesized from multiple sources)[1]
Signaling Pathway Inhibition

By inhibiting key kinases such as FLT3 and KIT, this compound effectively downregulates critical downstream signaling pathways, including the STAT5 and PI3K/Akt pathways, which are often constitutively activated in hematological malignancies.[5][6] This inhibition leads to the suppression of leukemic cell growth and the induction of apoptosis.

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription CGP52421 (S)-3-Hydroxy Midostaurin CGP52421->FLT3

FLT3 Signaling Pathway Inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a remarkably long half-life compared to its parent compound, Midostaurin.

ParameterValue
Terminal Half-life (t½)~482 hours[7]
Time to Steady State~28 days[8]
MetabolismPrimarily via CYP3A4[1][4]
ExcretionPredominantly fecal[9]

Preclinical Efficacy

The in vitro anti-proliferative activity of this compound has been evaluated in various hematological cancer cell lines.

In Vitro Cell Proliferation

This compound demonstrates potent growth-inhibitory effects against cell lines harboring activating mutations in FLT3 and KIT.

Cell LineGenotypeGI50 (nM)
Ba/F3Tel-PDGFRβ63
Ba/F3KIT D816V320
Ba/F3FLT3-ITD650
(Data for the epimeric mixture of (R)- and this compound)[1]

Experimental Protocols

The following sections detail the generalized methodologies for key preclinical assays used to characterize this compound.

In Vitro Kinase Assay (VEGFR-2)

This assay measures the ability of this compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Peptide Substrate start->prep_reagents add_inhibitor Add this compound (or vehicle control) to wells prep_reagents->add_inhibitor add_kinase Add VEGFR-2 to wells add_inhibitor->add_kinase initiate_reaction Initiate reaction by adding ATP and substrate mixture add_kinase->initiate_reaction incubate Incubate at 30°C for 45 minutes initiate_reaction->incubate add_detection Add Kinase-Glo® Max Reagent incubate->add_detection incubate_lum Incubate at room temperature for 15 minutes add_detection->incubate_lum read_lum Measure luminescence using a microplate reader incubate_lum->read_lum analyze Analyze data to determine IC50 values read_lum->analyze end End analyze->end

Workflow for an In Vitro Kinase Assay.

Methodology:

  • Reagent Preparation: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.[1][7][10]

  • Compound Addition: Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells receive a vehicle (e.g., DMSO).[7]

  • Kinase Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme and the peptide substrate to the wells. The reaction is started by the addition of ATP.[1]

  • Incubation: The plate is incubated at 30°C to allow for the phosphorylation of the substrate by the kinase.[1]

  • Detection: A detection reagent, such as Kinase-Glo® Max, is added to the wells. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.[1][7]

  • Data Analysis: The luminescence is measured using a microplate reader, and the data is used to calculate the IC50 value of this compound.[1]

Cell Proliferation Assay (Ba/F3 FLT3-ITD)

This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on a specific kinase for their growth and survival.

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express the FLT3-ITD mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[4][11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well.[4]

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 48-72 hours.[4][12]

  • Viability Measurement: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[4]

  • Data Analysis: Luminescence is measured, and the results are used to calculate the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis for STAT5 Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins, such as STAT5, following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis: Cancer cells (e.g., those expressing FLT3-ITD) are treated with this compound for a specified time. The cells are then lysed to extract total protein.[6][13]

  • Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[6][13][14]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-STAT5 band relative to the total STAT5 band is quantified to determine the effect of the compound on STAT5 phosphorylation.[13]

Toxicology and Safety Pharmacology

Specific preclinical toxicology and safety pharmacology studies for this compound are not extensively reported in the public domain. The safety profile of the parent drug, Midostaurin, is considered relevant. In animal studies, Midostaurin has been associated with adverse effects in various organs, including the heart, lungs, and gastrointestinal tract.[2] It is also noted to have the potential for embryofetal toxicity.[2] Safety pharmacology studies with Midostaurin have shown dose-related decreases in mean arterial pressure and heart rate.[2]

Conclusion

This compound is a major, long-acting, and potent metabolite of Midostaurin that significantly contributes to the parent drug's clinical efficacy. Its robust inhibition of key oncogenic kinases, such as FLT3, and the subsequent blockade of downstream signaling pathways translate to potent anti-proliferative effects in preclinical models of hematological malignancies. While specific toxicology data for the metabolite are limited, the established safety profile of Midostaurin provides a basis for understanding its potential liabilities. Further investigation into the unique pharmacological properties of this compound may offer opportunities for the development of new therapeutic strategies.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of (S)-3-Hydroxy Midostaurin (CGP52421)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midostaurin, a multi-targeted kinase inhibitor, undergoes extensive metabolism to form two primary active metabolites: CGP62221 (O-demethylated) and CGP52421 ((S)-3-Hydroxy Midostaurin). This technical guide focuses on the pharmacokinetics (PK) and bioavailability of CGP52421, a significant contributor to the overall activity and safety profile of Midostaurin. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative PK parameters in tabular format, details relevant experimental protocols, and provides visual diagrams of metabolic and signaling pathways.

Introduction to this compound (CGP52421)

This compound, referred to as CGP52421, is the mono-hydroxylated active metabolite of Midostaurin.[1] Following oral administration of Midostaurin, CGP52421 concentrations accumulate steadily, reaching a stable state by the fourth week of dosing.[1][2] It is a major circulating component, accounting for approximately 38% of the total circulating radioactivity and 32.7% of the major components in plasma after a single dose of radiolabeled Midostaurin.[1][3] While its potency in inhibiting cancer cell growth is lower than the parent drug, it retains significant activity against certain kinase targets and plays a crucial role in the overall therapeutic effect, particularly in suppressing mediator-related symptoms in conditions like systemic mastocytosis.[4][5]

Pharmacokinetics of this compound (CGP52421)

Absorption and Formation

CGP52421 is not administered directly but is formed via the metabolism of orally administered Midostaurin. Midostaurin itself is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of 1 to 3 hours in a fasted state.[1] The presence of food impacts the absorption of the parent drug; a standard meal can increase the Area Under the Curve (AUC) by 22%, while a high-fat meal can increase it by 59%.[1][6]

Following multiple oral doses of Midostaurin, plasma concentrations of CGP52421 increase continuously and stabilize after approximately 28 days.[2][7] At steady state, the mean trough plasma concentrations of CGP52421 can be approximately 5 to 14 times higher than that of the parent drug, Midostaurin.[2][8]

Distribution

Like its parent compound, CGP52421 is highly bound to plasma proteins, with a binding percentage greater than 99.8%.[3][9] Midostaurin and its metabolites predominantly bind to α1-acid glycoprotein.[9]

Metabolism and Elimination

Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form CGP52421 through mono-hydroxylation and CGP62221 through O-demethylation.[1][3][9] CGP52421 itself has a remarkably long elimination half-life. The primary route of elimination for Midostaurin and its metabolites is through fecal excretion, which accounts for 95% of a recovered dose, with 91% being metabolites.[1] Renal elimination is a minor pathway, accounting for only 5% of the recovered dose.[1]

A key characteristic of Midostaurin's pharmacokinetics is its time-dependent nature, which is attributed to the auto-induction of its own metabolism, particularly the formation of CGP52421.[10] This induction of CYP3A4 can lead to a 2.1 to 2.5-fold increase in the total clearance of Midostaurin after 28 days of dosing.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound (CGP52421) and its parent drug, Midostaurin.

Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (50 mg Midostaurin)

ParameterMidostaurinCGP52421CGP62221
Cmax (ng/mL) 1240328562
Tmax (hours) 1.73.33.2
AUC (% of total radioactivity) 22% ± 5%38% ± 7%28% ± 3%
Half-life (t½) (hours) 21 (19% CV)482 (25% CV)32 (31% CV)
Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review.[1][11]

Table 2: Elimination and Metabolism Parameters

ParameterValue / Description
Metabolizing Enzyme CYP3A4[1][3]
Route of Excretion 95% Fecal (91% as metabolites), 5% Urine[1]
Plasma Protein Binding >99.8%[3][9]
Clearance (Initial formation) 0.501 L/h for CGP52421 formation[9][10]
Relative Potency (FLT3 assay) Midostaurin (1) : CGP62221 (1.4) : CGP52421 (0.1)[2]

Experimental Protocols

Human Absorption, Metabolism, and Excretion (AME) Study

A representative AME study involves the administration of a single oral dose of radiolabeled ([14C]) Midostaurin to healthy subjects to trace the drug's fate in the body.[3]

Methodology:

  • Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.

  • Dosing: Subjects receive a single oral 50 mg dose of [14C] Midostaurin, typically in a microemulsion formulation to optimize absorption.[3]

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to capture the majority of the drug's elimination (e.g., up to 144 hours or longer, given the long half-lives).[11]

  • Sample Analysis:

    • Total radioactivity in all matrices is measured using liquid scintillation counting.

    • Plasma concentrations of Midostaurin and its metabolites (CGP52421 and CGP62221) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][12]

    • Metabolite profiling in plasma, urine, and feces is conducted using LC-MS/MS to identify and quantify metabolic products.[13]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[11]

In Vitro Kinase Assays

To determine the relative potency of Midostaurin and its metabolites, cellular assays are employed.

Methodology:

  • Cell Lines: Ba/F3 cell lines engineered to express specific kinase mutations (e.g., FLT3-ITD) are commonly used.[5]

  • Treatment: Cells are incubated with varying concentrations of Midostaurin, CGP52421, and CGP62221.

  • Activity Measurement: The inhibitory effect is measured by assessing cell proliferation (e.g., using a colorimetric assay like MTT) or by measuring the phosphorylation status of the target kinase (e.g., via Western blot).[14]

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated to compare the potency of the compounds.[5]

Visualizations: Pathways and Workflows

Midostaurin Metabolism Pathway

Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 CGP62221 CGP62221 (O-demethylation) CGP52421 This compound (CGP52421) (mono-hydroxylation) CYP3A4->CGP62221 Metabolism CYP3A4->CGP52421 Metabolism

Caption: Metabolic conversion of Midostaurin by CYP3A4.

Pharmacokinetic Study Experimental Workflow

PK_Workflow cluster_study Clinical Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase Dosing Drug Administration (Oral Midostaurin) Sampling Biological Sampling (Blood, Urine, Feces) Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Data Concentration-Time Data Generation Quantification->Data PK_Analysis Non-compartmental PK Analysis Data->PK_Analysis Parameters Derive PK Parameters (AUC, Cmax, t½) PK_Analysis->Parameters

Caption: Typical workflow for a clinical pharmacokinetic study.

Kinase Inhibition Signaling Pathway

Signaling_Pathway cluster_inhibitors Kinase Inhibitors cluster_kinases Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Midostaurin Midostaurin FLT3 FLT3 Midostaurin->FLT3 Inhibits KIT KIT Midostaurin->KIT Inhibits CGP52421 This compound (CGP52421) CGP52421->KIT Weakly Inhibits Proliferation Proliferation Cell Proliferation & Survival FLT3->Proliferation KIT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

References

Methodological & Application

Application Note: Quantification of (S)-3-Hydroxy Midostaurin in Human Plasma by LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of (S)-3-Hydroxy Midostaurin (a major metabolite of Midostaurin, also known as CGP52421) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It targets several key signaling pathways involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT). Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and CGP52421.[1] CGP52421, or 3-Hydroxy Midostaurin, exists as a mixture of (R) and (S) epimers. This compound is a significant circulating metabolite and contributes to the overall therapeutic effect of the parent drug. Therefore, its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and pharmacodynamics of Midostaurin.

This application note provides a detailed protocol for the extraction and quantification of total 3-Hydroxy Midostaurin (CGP52421), including the (S)-isomer, in human plasma using LC/MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC/MS grade)

  • Methanol (LC/MS grade)

  • Formic acid (LC/MS grade)

  • Ammonium formate (LC/MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well plates (optional, for high-throughput processing)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Spiking: Spike the calibration and QC working solutions into blank human plasma to achieve the desired final concentrations. The final concentration of the IS should be constant across all samples.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC/MS/MS system.

LC/MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 1
Collision Gas Nitrogen
Ion Spray Voltage 5500 V
Temperature 500°C

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (CGP52421)587.3364.2
This compound-d6 (IS)593.3364.2

Note: The precursor ion for CGP52421 corresponds to [M+H]+. The exact m/z values may need to be optimized on the specific instrument used.

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 2: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
5006.280
100012.510
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.55.29.86.1
Low QC36.2-3.57.5-2.8
Mid QC754.51.85.12.5
High QC7503.8-1.14.2-0.5

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Mandatory Visualization

Signaling Pathway

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT Receptor KIT->PI3K KIT->RAS KIT->STAT5 Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition Midostaurin->KIT Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation LCMSMS_Workflow Start Start: Human Plasma Sample SamplePrep Sample Preparation: Protein Precipitation Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS DataAnalysis Data Analysis: Quantification MS->DataAnalysis End End: Concentration of This compound DataAnalysis->End

References

Application Notes and Protocols: (S)-3-Hydroxy Midostaurin in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is an active metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] Formed primarily through metabolism by the hepatic enzyme CYP3A4, this compound itself exhibits potent kinase inhibitory activity and is considered to contribute to the overall therapeutic effect of the parent drug.[1][3] These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presented for easy interpretation.

Mechanism of Action

This compound, much like its parent compound, is a potent inhibitor of multiple protein kinases. Its primary mechanism of action involves competing with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[4][5] Key targets include wild-type and mutated forms of FLT3, Protein Kinase C (PKC), and other receptor tyrosine kinases implicated in AML pathogenesis.[1][6]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Notes
FLT3 (ITD mutant)200-400Potent activity against internal tandem duplication mutants.
FLT3 (D835Y mutant)200-400Effective against tyrosine kinase domain mutations.
FLT3 (Wild-Type)Low micromolarLower activity against the wild-type enzyme compared to mutants.
VEGFR-2<400Inhibition of vascular endothelial growth factor receptor 2.
TRK-A<400Inhibition of tropomyosin receptor kinase A.
Other Kinases<400 (for 13 kinases)Broad-spectrum inhibitory activity.

Data compiled from multiple sources.[1][6]

Table 2: Cellular Activity of an Epimeric Mixture of (R)- and this compound
Cell LineTargetGI50 (nM)
BaF3Tel-PDGFRβ63
BaF3KIT D816V320
BaF3FLT3-ITD650

Data for the epimeric mixture of (R)- and this compound.[1][6]

Signaling Pathways and Experimental Workflows

G cluster_0 FLT3 Signaling Pathway Inhibition cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3 Binds and Activates FLT3->FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 S3HM (S)-3-Hydroxy Midostaurin S3HM->FLT3 Inhibits (ATP-competitive) Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival Differentiation Inhibition of Differentiation

Caption: FLT3 Signaling Pathway Inhibition by this compound.

G cluster_0 Experimental Workflow for In Vitro Evaluation start Start: This compound Compound kinase_assay Biochemical Kinase Assay (e.g., FLT3, PKC) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on AML cell lines) start->cell_viability data_analysis Data Analysis (IC50/GI50 Determination) kinase_assay->data_analysis western_blot Western Blot Analysis (Phospho-FLT3, p-STAT5, p-ERK) cell_viability->western_blot cell_viability->data_analysis western_blot->data_analysis conclusion Conclusion: Potency and Cellular Efficacy data_analysis->conclusion

Caption: In Vitro Evaluation Workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 Autophosphorylation)

This protocol is adapted for an electrochemiluminescence-based assay to measure the inhibition of FLT3 autophosphorylation.

Materials:

  • This compound

  • Recombinant human FLT3 protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Anti-phosphotyrosine antibody labeled with an electrochemiluminescent reporter (e.g., SULFO-TAG)

  • 96-well carbon electrode plates

  • Plate reader capable of electrochemiluminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 10 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of recombinant FLT3 enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Transfer 50 µL of the reaction mixture to a 96-well carbon electrode plate pre-coated with a capture antibody against FLT3.

  • Incubate for 60 minutes at room temperature to allow for protein capture.

  • Wash the plate three times with a suitable wash buffer.

  • Add 50 µL of the SULFO-TAG labeled anti-phosphotyrosine antibody and incubate for 30 minutes.

  • Wash the plate three times.

  • Add 150 µL of read buffer to each well and read the plate on an electrochemiluminescence detector.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of AML cell lines (e.g., MV4-11, MOLM-13).

Materials:

  • This compound

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

  • This compound

  • AML cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a biologically active metabolite of Midostaurin that demonstrates significant potential in the context of drug discovery for AML and other malignancies driven by aberrant kinase signaling. Its potent inhibition of key oncogenic drivers, particularly FLT3, makes it a valuable tool for researchers. The protocols provided herein offer a framework for the in vitro characterization of this and similar compounds, facilitating the identification and development of novel targeted therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential as a standalone agent or in combination with other anti-cancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (S)-3-Hydroxy Midostaurin Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with (S)-3-Hydroxy Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Midostaurin?

A1: this compound, also known as CGP52421, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412).[1][2][3] Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into this compound (via hydroxylation) and another metabolite, CGP62221 (via O-demethylation).[2][3] Both metabolites contribute to the overall therapeutic effect of Midostaurin.

Q2: What is the primary mechanism of action of this compound?

A2: Similar to its parent compound, this compound is a multi-targeted kinase inhibitor. It exerts its effects by inhibiting the activity of several protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][4][5] By blocking these kinases, it disrupts signaling pathways crucial for cancer cell proliferation and survival.[1]

Q3: What are the key differences in activity between this compound and Midostaurin?

A3: While both compounds target a similar range of kinases, there are some differences in their potency. This compound is equipotent to Midostaurin in inhibiting FLT3 kinase.[1][2] However, it is reported to be 2-4 times less potent in inhibiting Protein Kinase C (PKC) and cancer cell growth in some assays.[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

Possible Causes and Solutions:

  • Batch-to-Batch Variability:

    • Problem: Different batches of this compound may have slight variations in purity or the presence of enantiomeric impurities, leading to altered IC50 values.

    • Solution: Whenever possible, use the same batch of the compound for a series of related experiments. If a new batch is introduced, perform a bridging study to compare its activity with the previous batch. Always obtain a certificate of analysis for each batch to verify purity.

  • Assay Conditions:

    • Problem: Variations in ATP concentration, enzyme concentration, substrate concentration, incubation time, and buffer composition (e.g., pH) can significantly impact IC50 values.

    • Solution: Standardize and meticulously document all assay parameters. Ensure the ATP concentration is kept consistent, ideally near the Km value for the specific kinase. Optimize enzyme and substrate concentrations to be in the linear range of the assay. Maintain a consistent buffer system and pH throughout all experiments.

  • Solubility Issues:

    • Problem: this compound precipitating out of the assay buffer will lead to an underestimation of the true IC50 value.

    • Solution: Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation. If solubility is a concern, consider using a buffer containing a small amount of a non-ionic detergent like Tween-20, but validate that it does not interfere with the assay.

Issue 2: High Variability in Cell-Based Assays (e.g., MTT, XTT)

Possible Causes and Solutions:

  • Cell Seeding Density and Health:

    • Problem: Inconsistent cell numbers per well and poor cell viability at the start of the experiment are major sources of variability.

    • Solution: Ensure a single-cell suspension before seeding and use a consistent seeding density. Allow cells to adhere and enter logarithmic growth phase before adding the compound. Regularly check cell morphology and viability.

  • Compound Precipitation in Media:

    • Problem: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media, especially at higher concentrations.

    • Solution: Prepare serial dilutions of the compound in culture medium immediately before use. Mix thoroughly by gentle vortexing or inversion. Visually inspect for any signs of precipitation. The final DMSO concentration should be kept at a minimum (e.g., ≤0.5%) and be consistent across all treatments, including the vehicle control.

  • Serum Protein Binding:

    • Problem: this compound, like Midostaurin, is highly protein-bound (>99.8%).[6] Serum proteins in the culture medium can bind to the compound, reducing its free concentration and apparent potency.

    • Solution: For initial characterization, consider performing experiments in serum-free or low-serum conditions for a short duration. If serum is required, maintain a consistent serum concentration across all experiments to ensure comparability of results. Be aware that IC50 values obtained in the presence of serum will likely be higher than those from biochemical assays.

  • Incubation Time:

    • Problem: The duration of compound exposure can significantly affect the outcome of cell viability assays.

    • Solution: Optimize and standardize the incubation time based on the cell line's doubling time and the expected mechanism of action of the compound.

Issue 3: Unexpected Off-Target Effects

Possible Causes and Solutions:

  • Multi-Kinase Inhibition Profile:

    • Problem: this compound is a multi-targeted inhibitor and can affect signaling pathways other than the primary target of interest.

    • Solution: Be aware of the known kinase inhibition profile of this compound (see Table 1). When interpreting results, consider the potential involvement of other inhibited kinases. Use more specific inhibitors as controls where possible to dissect the contribution of different pathways.

  • Metabolism in Cell Culture:

    • Problem: Some cell lines may have metabolic activity (e.g., CYP enzymes) that could alter the compound over the course of the experiment.

    • Solution: While less common in in vitro cultures than in vivo, this can be a confounding factor. If suspected, LC-MS/MS analysis of the cell culture supernatant could be used to assess the stability of the compound.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile of Midostaurin and its Metabolites

Kinase TargetMidostaurin IC50 (nM)This compound (CGP52421) IC50 (nM)CGP62221 IC50 (nM)Reference(s)
FLT3 (Wild Type)~30Low micromolar rangeN/A[2]
FLT3-ITD<10200-400N/A[2][4]
FLT3-D835Y<10200-400N/A[2][4]
KIT D816V~80~320 (as epimeric mixture)N/A[4]
PKCα~222-4 times less potent than MidostaurinComparable to Midostaurin[2]
SYK20.8N/AN/A[7][8]
VEGFR-2~86<400N/A[1][4]
PDGFRβ~80~63 (as epimeric mixture)N/A[4]

N/A: Data not available in the searched sources.

Table 2: Pharmacokinetic Properties of Midostaurin and its Metabolites

ParameterMidostaurinThis compound (CGP52421)CGP62221Reference(s)
Terminal Half-life ~21 hours~482 hours~32 hours[6][9]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (fasting)Slower, steady increaseSimilar to Midostaurin[6][9]
Plasma Protein Binding >99.8%>99.8%>99.8%[6]
Primary Metabolism CYP3A4Further metabolized by CYP3A4Further metabolized by CYP3A4[6][10]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (General Protocol)

This is a general protocol that should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP solution at a concentration that is twice the desired final concentration (ideally at the Km for the kinase).

    • Prepare the substrate at a concentration that is twice the desired final concentration.

    • Prepare the recombinant kinase at a concentration that is twice the desired final concentration.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the kinase assay buffer.

    • Add 25 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells.

    • Add 25 µL of the 2x substrate and 2x ATP solution mixture to each well.

    • Initiate the reaction by adding 50 µL of the 2x kinase solution to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays, or a solution to terminate enzymatic activity).

    • Detect kinase activity using a suitable method (e.g., radiometric assay with [γ-32P]ATP, fluorescence-based assay, or luminescence-based assay like ADP-Glo).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 KIT KIT Receptor KIT->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation PKC PKC PKC->Proliferation Inhibitor (S)-3-Hydroxy Midostaurin Inhibitor->FLT3 Inhibits Inhibitor->KIT Inhibits Inhibitor->PDGFR Inhibits Inhibitor->VEGFR2 Inhibits Inhibitor->PKC Inhibits

Caption: Inhibition of key signaling pathways by this compound.

Experimental_Workflow start Start prep Prepare (S)-3-Hydroxy Midostaurin Stock (e.g., 10 mM in DMSO) start->prep biochem_assay In Vitro Biochemical Assay (e.g., Kinase Assay) prep->biochem_assay cell_assay Cell-Based Assay (e.g., MTT, Western Blot) prep->cell_assay data_acq Data Acquisition biochem_assay->data_acq cell_assay->data_acq analysis Data Analysis (IC50/GI50 Calculation) data_acq->analysis troubleshoot Troubleshooting (If high variability) analysis->troubleshoot troubleshoot->prep Re-evaluate compound prep & assay conditions end End troubleshoot->end Consistent results Troubleshooting_Logic start High Experimental Variability Observed check_compound Check Compound - Purity (CoA) - Solubility - Storage start->check_compound check_assay Check Assay Conditions - Reagent concentrations - Incubation times - Buffer/Media pH start->check_assay check_cells Check Cell Health - Viability - Seeding density - Contamination start->check_cells resolve_compound Use new aliquot/batch Optimize solvent/dilution check_compound->resolve_compound resolve_assay Standardize all parameters Run controls check_assay->resolve_assay resolve_cells Use fresh cells Optimize seeding check_cells->resolve_cells end Consistent Results resolve_compound->end resolve_assay->end resolve_cells->end

References

Technical Support Center: (S)-3-Hydroxy Midostaurin Resistance in AML

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers investigating resistance mechanisms to (S)-3-Hydroxy Midostaurin and its parent compound, Midostaurin, in Acute Myeloid Leukemia (AML). This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Midostaurin and its metabolites in FLT3-mutated AML?

Resistance mechanisms are broadly categorized into on-target and off-target alterations.

  • On-Target Resistance: This involves genetic changes to the FLT3 receptor itself. The most common are secondary point mutations within the tyrosine kinase domain (TKD), such as the D835Y mutation, which lock the kinase in an active conformation that is less susceptible to Type II inhibitors like Midostaurin.[1][2] Another critical mutation is the "gatekeeper" F691L mutation, which can confer broad resistance to many FLT3 inhibitors.[2][3]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling. Key bypass pathways include the upregulation and activation of other kinases like AXL, mutations in downstream signaling molecules like NRAS, and persistent activation of the PI3K/AKT/mTOR and JAK/STAT pathways.[1][4][5][6]

Q2: What is the role of the bone marrow microenvironment in mediating resistance?

The bone marrow microenvironment provides a protective niche for AML cells, promoting resistance through several mechanisms:[5][7]

  • Stromal Cell Secretion: Bone marrow stromal cells secrete growth factors like Fibroblast Growth Factor 2 (FGF2) and the FLT3 Ligand (FL), which can reactivate signaling pathways despite the presence of an inhibitor.[1][8]

  • CXCL12/CXCR4 Axis: The interaction between CXCL12, secreted by stromal cells, and the CXCR4 receptor on AML cells activates pro-survival and anti-apoptotic signals.[1][4]

  • Metabolic Inactivation: Stromal cells can express high levels of the enzyme CYP3A4, which is known to metabolize and potentially inactivate FLT3 inhibitors, reducing their local effective concentration.[1][4]

Q3: How do PIM kinases and AXL activation contribute to resistance?

Both PIM and AXL kinases are significant drivers of off-target resistance.

  • PIM Kinases: These are downstream effectors of STAT5 signaling. Their upregulation enhances cell proliferation and survival, diminishing the apoptotic effects of FLT3 inhibitors.[1][4]

  • AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, often triggered by its ligand GAS6, provides an alternative survival pathway by stimulating downstream cascades like PI3K/AKT and RAS/MAPK, thereby compensating for the inhibition of FLT3.[4][8]

Troubleshooting Experimental Issues

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute:

  • Cell Seeding Density and Viability: Ensure precise and consistent cell counts for seeding. A hemocytometer with Trypan Blue staining should be used before each experiment to ensure high initial viability. Inconsistent starting cell numbers will lead to variable results.[9]

  • Assay Incubation Time: IC50 values are highly dependent on the drug treatment duration and the cell line's growth rate. Longer incubation times may lead to lower IC50 values. Standardize the incubation period (e.g., 48 or 72 hours) for all comparative experiments.[10][11]

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and media components, affecting cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[12]

  • Data Normalization: Raw absorbance or luminescence values will naturally vary between plates and experiments. Always include untreated control wells on every plate and normalize your data as a percentage of the control for that specific plate.[9]

  • Compound Stability: Ensure the drug stock is stored correctly and that working dilutions are freshly prepared for each experiment to avoid degradation.

Q2: My Western blot shows no decrease in phosphorylated FLT3 (p-FLT3) after drug treatment in a supposedly sensitive cell line. What went wrong?

  • Time Point of Lysis: The inhibition of FLT3 phosphorylation is often a rapid event. You may be lysing the cells too late. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.

  • Drug Concentration: Verify the concentration of your compound. An error in dilution calculations or compound degradation could result in a sub-optimal concentration being used.

  • Antibody Quality: Ensure your primary antibodies for both total FLT3 and p-FLT3 are validated and working correctly. Include positive controls, such as lysates from untreated FLT3-ITD positive cells (e.g., MV4-11), and negative controls.[13][14]

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-Actin) to confirm that equal amounts of protein were loaded for each sample.

Q3: In my Annexin V/PI flow cytometry assay, I see high levels of cell death in my untreated control group. How can I fix this?

  • Cell Handling: AML cell lines can be sensitive to excessive centrifugation or vigorous pipetting. Handle cells gently during washing and staining steps.

  • Culture Health: Do not use cells from a culture that is overgrown or has low viability to begin with. Ensure you are starting with a healthy, log-phase growth culture.

  • Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your specific cell line. Too high a concentration can sometimes induce toxicity.

  • Incubation Time: Do not incubate cells in the Annexin V binding buffer for extended periods. Analyze samples on the flow cytometer as soon as possible after staining is complete, ideally within one hour.[15]

Data Presentation

Table 1: Summary of Key Resistance Mechanisms to Midostaurin/(S)-3-Hydroxy Midostaurin in AML
CategoryMechanismDescriptionKey Molecules Involved
On-Target Secondary FLT3 MutationsMutations in the FLT3 kinase domain reduce drug binding and efficacy.FLT3 (D835Y, F691L)[1][2]
Off-Target Bypass Signaling ActivationUpregulation of parallel signaling pathways that promote survival and proliferation, bypassing the need for FLT3 signaling.AXL, NRAS, PIM-1[1][4][6]
Off-Target Downstream Pathway ReactivationConstitutive activation of signaling cascades downstream of FLT3.PI3K/AKT/mTOR, JAK/STAT, RAS/MAPK[4][5]
Microenvironment Stroma-Mediated ProtectionSecretion of protective factors by bone marrow stromal cells.FLT3-Ligand, FGF2, CXCL12[1][8]
Microenvironment Metabolic Drug InactivationIncreased metabolism of the inhibitor by stromal cell enzymes.CYP3A4[1][4]
Apoptosis Regulation Upregulation of Anti-Apoptotic ProteinsIncreased expression of proteins that block programmed cell death.Mcl-1, BCL2[16][17]

Visualizations

FLT3_Resistance_Pathways cluster_membrane Cell Membrane cluster_stroma Bone Marrow Stroma cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AXL AXL Receptor AXL->PI3K AXL->RAS CXCR4 CXCR4 Receptor CXCR4->PI3K MAPK MAPK CXCR4->MAPK GAS6 GAS6 GAS6->AXL CXCL12 CXCL12 CXCL12->CXCR4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Drug Resistance RAS->MAPK MAPK->Proliferation STAT5 STAT5 JAK->STAT5 PIM1 PIM-1 STAT5->PIM1 BCL2 BCL2/Mcl-1 STAT5->BCL2 PIM1->Proliferation BCL2->Proliferation Proliferation->Resistance Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Experimental_Workflow start Start with FLT3-ITD+ AML Cell Line (e.g., MV4-11) step1 Culture cells with increasing concentrations of (S)-3-Hydroxy Midostaurin over several weeks start->step1 step2 Isolate and expand resistant clones step1->step2 step2->step1 No resistance step3 Confirm Resistance: Perform Cell Viability Assay (e.g., CellTiter-Glo) step2->step3 Resistant cells survive step4 Calculate and Compare IC50 values (Resistant vs. Parental) step3->step4 step5 Investigate Mechanism: Western Blot Analysis step4->step5 Resistance confirmed step6 Probe for changes in: p-FLT3, p-AKT, p-ERK, p-STAT5, AXL, PIM-1 step5->step6 step7 Further Investigation: Targeted Gene Sequencing step6->step7 end Identify Resistance Mechanism(s) step6->end step8 Sequence FLT3, NRAS, etc. to identify new mutations step7->step8 step8->end Resistance_Categories center Drug Resistance Mechanisms OnTarget On-Target (FLT3 Alterations) center->OnTarget OffTarget Off-Target (Bypass Mechanisms) center->OffTarget TKD TKD Mutations (e.g., D835Y) OnTarget->TKD Gatekeeper Gatekeeper Mutations (e.g., F691L) OnTarget->Gatekeeper Bypass Bypass Signaling OffTarget->Bypass Microenv Microenvironment -Mediated OffTarget->Microenv Apoptosis Apoptosis Evasion OffTarget->Apoptosis AXL AXL Upregulation Bypass->AXL RAS RAS/MAPK Pathway Bypass->RAS PIM PIM Kinase Bypass->PIM

References

Technical Support Center: (S)-3-Hydroxy Midostaurin Preclinical Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicity of (S)-3-Hydroxy Midostaurin (also known as CGP52421) in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: Preclinical toxicology data specifically for this compound is limited. Much of the information presented here is extrapolated from studies on its parent compound, midostaurin, and other multi-kinase inhibitors with similar target profiles. Researchers should exercise caution and design studies to carefully assess the specific toxicities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preclinical toxicity a concern?

This compound (CGP52421) is one of the two major active metabolites of midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1] Since metabolites can contribute to both the efficacy and toxicity of a drug, understanding the specific dose-limiting toxicities of this compound is crucial for a comprehensive preclinical safety assessment.

Q2: Is there specific dose-limiting toxicity data available for this compound in preclinical models?

Q3: What are the known kinase targets of this compound?

This compound is a potent inhibitor of several kinases, with IC50 values under 400 nM for targets including VEGFR-2, TRK-A, and FLT3.[3] Its inhibitory activity against FLT3 is considered a key component of its anti-leukemic potential.

Q4: Based on its kinase targets, what are the potential dose-limiting toxicities to monitor in preclinical studies?

Given its inhibition of key signaling pathways, researchers should be vigilant for toxicities commonly associated with multi-kinase inhibitors targeting VEGFR, FLT3, and downstream pathways. These may include:

  • Cardiovascular Toxicities: Due to VEGFR-2 inhibition, effects such as hypertension, QT prolongation, and decreased left ventricular ejection fraction are potential concerns.[4]

  • Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are common side effects of kinase inhibitors.[5]

  • Hematological Toxicities: Inhibition of pathways involved in hematopoiesis (e.g., FLT3, KIT) could lead to myelosuppression.

  • Hepatotoxicity: Liver injury is a known adverse effect of some kinase inhibitors that target the PI3K/AKT pathway.[6]

  • Dermatological Toxicities: Rashes and hand-foot skin reactions are frequently observed with VEGFR inhibitors.[7]

Q5: How does the activity of this compound compare to midostaurin and the other major metabolite, CGP62221?

While this compound inhibits key kinases, some in vitro studies suggest it is a weaker inhibitor of mast cell proliferation compared to midostaurin and CGP62221.[8][9] This could imply a different toxicity profile, but this requires confirmation through in vivo studies.

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during preclinical toxicity studies of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected mortality at predicted "safe" doses High sensitivity of the preclinical model to off-target effects. Formulation or vehicle-related toxicity.1. Conduct a dose-range-finding study with a wider dose range. 2. Evaluate the toxicity of the vehicle alone. 3. Consider a different animal strain or species that may have a different metabolic profile.
Significant weight loss or reduced food intake Gastrointestinal toxicity. Systemic toxicity affecting overall health.1. Monitor food and water consumption daily. 2. Consider dose reduction or a less frequent dosing schedule. 3. Administer supportive care (e.g., hydration) as per institutional guidelines. 4. Perform histopathological analysis of the GI tract.
Cardiovascular abnormalities (e.g., changes in ECG, blood pressure) Inhibition of VEGFR-2 or other kinases crucial for cardiovascular homeostasis.1. Implement regular cardiovascular monitoring (ECG, blood pressure). 2. Consider echocardiography to assess cardiac function. 3. Collect blood for analysis of cardiac biomarkers (e.g., troponins).
Elevated liver enzymes (ALT, AST) Potential hepatotoxicity through inhibition of pathways like PI3K/AKT.1. Conduct regular blood chemistry analysis. 2. Perform histopathological examination of the liver at necropsy. 3. Investigate potential drug-drug interactions if other compounds are co-administered.
Skin lesions or hair loss Dermatological toxicity associated with VEGFR inhibition.1. Perform regular and thorough clinical observations of the skin and fur. 2. Document and score any lesions according to a standardized scale. 3. Consider skin biopsies for histopathological analysis.

Data Presentation

Table 1: Potential Dose-Limiting Toxicities of this compound Based on Kinase Inhibition Profile

Target Kinase Associated Potential Toxicities Preclinical Models for Assessment Key Assessment Parameters
VEGFR-2 Hypertension, Thromboembolic events, Proteinuria, Dermatological toxicities (Hand-foot syndrome, rash)[5][7][10]Rodent models (rats, mice)Blood pressure monitoring, urinalysis, clinical skin observations, histopathology of skin and kidneys
FLT3 Myelosuppression, Gastrointestinal toxicity[1]Murine leukemia models, healthy rodentsComplete blood counts (CBC), bone marrow analysis, body weight, clinical observations (diarrhea, vomiting)
TRK-A Neurological effects (less common with peripheral inhibitors)Rodent modelsNeurological function tests, histopathology of nervous tissue
Downstream Pathways (PI3K/AKT, STAT5, MAPK/ERK) Hepatotoxicity, Metabolic dysregulation, Proliferation/survival of normal tissues[6][11][12]Rodent modelsBlood chemistry (liver enzymes), histopathology of liver and other organs, glucose monitoring

Experimental Protocols

Protocol 1: Acute Dose-Range-Finding Toxicity Study in Rodents

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old. Use both male and female animals.

  • Acclimatization: Acclimatize animals for at least 5 days before the study begins.

  • Grouping: Assign animals to several dose groups (e.g., 3-5 groups with 3-5 animals per sex per group) and a vehicle control group. Doses should be selected based on in vitro cytotoxicity data and information from the parent compound, midostaurin.

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage). The compound should be appropriately formulated in a well-tolerated vehicle.

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and then daily for up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially in animals showing signs of toxicity.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol 2: Repeat-Dose Sub-Acute Toxicity Study in Rodents

  • Animal Model and Acclimatization: As described in Protocol 1.

  • Grouping: Assign animals to at least three dose levels (low, mid, high) and a vehicle control group (typically 10 animals per sex per group). Doses should be based on the results of the acute toxicity study.

  • Compound Administration: Administer this compound daily for a specified period (e.g., 14 or 28 days).

  • Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Hematology and Clinical Chemistry: At baseline and at the end of the study.

    • Cardiovascular Monitoring (optional but recommended): ECG and blood pressure at selected intervals.

  • Terminal Procedures: At the end of the treatment period, euthanize a subset of animals from each group. The remaining animals may be kept for a recovery period (e.g., 14 days) to assess the reversibility of any toxic effects.

  • Pathology:

    • Organ Weights: Weigh major organs.

    • Gross Necropsy: Perform a detailed gross examination.

    • Histopathology: Collect a comprehensive set of tissues for microscopic examination.

  • Data Analysis: Analyze all data to characterize the dose-response relationship of any observed toxicities and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

experimental_workflow cluster_planning Phase 1: Study Planning cluster_acute Phase 2: Acute Dose-Range-Finding cluster_repeat Phase 3: Repeat-Dose Toxicity Study a Literature Review & In Vitro Data Analysis b Dose Selection for Acute Toxicity Study a->b c Single Dose Administration b->c d Clinical Observations (14 days) c->d e Gross Necropsy & Histopathology d->e f MTD Determination e->f g Dose Selection based on MTD f->g h Daily Dosing (e.g., 28 days) g->h i In-life Monitoring (Clinical, Hematology, CV) h->i j Terminal Necropsy & Full Histopathology i->j k NOAEL Determination j->k

Caption: Workflow for Preclinical Toxicity Assessment.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_pathways Downstream Signaling Pathways cluster_effects Potential Toxicities FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FLT3->MAPK_ERK STAT5 STAT5 Pathway FLT3->STAT5 VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT VEGFR2->MAPK_ERK CV_Tox Cardiovascular Toxicity VEGFR2->CV_Tox TRKA TRK-A CGP52421 (S)-3-Hydroxy Midostaurin CGP52421->FLT3 inhibits CGP52421->VEGFR2 inhibits CGP52421->TRKA inhibits Hepato_Tox Hepatotoxicity PI3K_AKT->Hepato_Tox GI_Tox Gastrointestinal Toxicity MAPK_ERK->GI_Tox Heme_Tox Hematological Toxicity STAT5->Heme_Tox

Caption: Potential Toxicity Pathways of this compound.

References

Technical Support Center: Sensitive Detection of (S)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of (S)-3-Hydroxy Midostaurin. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relation to CGP52421?

This compound is one of the two major active metabolites of Midostaurin, a multi-targeted kinase inhibitor.[1] It is formed in the liver through metabolism by the CYP3A4 enzyme.[2] The metabolite commonly referred to as CGP52421 is a mixture of two epimers: this compound and (R)-3-Hydroxy Midostaurin.[1]

Q2: What is the most common analytical method for the detection of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for the quantitative determination of Midostaurin and its metabolites, including the CGP52421 epimeric mixture, in biological matrices such as plasma and serum.[3][4] This method offers high sensitivity and selectivity.

Q3: Is it necessary to separate the (S) and (R) epimers of 3-Hydroxy Midostaurin?

Most reported bioanalytical methods quantify the epimeric mixture CGP52421 without chiral separation.[5] However, the two epimers can have different pharmacological activities. For instance, the epimeric mixture has been shown to be a weak inhibitor of mast cell proliferation compared to the parent drug.[6][7] For detailed pharmacokinetic or pharmacodynamic studies, chiral separation to quantify the individual (S) and (R) epimers may be necessary. This typically requires specialized chiral chromatography columns and method development.

Q4: What are the key considerations for sample collection and handling?

For the quantification of Midostaurin and its metabolites, venous blood is typically collected in heparinized tubes.[5] Plasma is then separated by centrifugation and should be immediately frozen and stored at -20°C or lower until analysis to ensure the stability of the analytes.[8] Repeated freeze-thaw cycles should be avoided.

Q5: What are the main biological targets of this compound?

The epimeric mixture CGP52421, which includes this compound, is known to inhibit several kinases. While it is a less potent inhibitor of KIT phosphorylation compared to Midostaurin, it effectively inhibits the IgE-receptor downstream target SYK.[6][7] It also shows inhibitory activity against FLT3-ITD, KIT D816V, and Tel-PDGFRβ.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity 1. Inefficient sample extraction. 2. Suboptimal mass spectrometer settings. 3. Analyte degradation. 4. Ion suppression from matrix components.1. Optimize the extraction method (e.g., try liquid-liquid extraction instead of protein precipitation). 2. Tune the mass spectrometer specifically for the m/z transition of 3-Hydroxy Midostaurin (587 → 364). Adjust collision energy and other parameters.[5] 3. Ensure proper sample handling and storage (frozen at -20°C or below).[8] 4. Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. Consider using a divert valve.
High Background Noise 1. Contaminated LC system or mobile phase. 2. Matrix effects. 3. Improperly prepared blanks.1. Flush the LC system with an appropriate cleaning solution. Use fresh, high-purity solvents for the mobile phase. 2. Use a more selective sample preparation method like solid-phase extraction (SPE). 3. Ensure blank matrix is free of the analyte and internal standard.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Replace or flush the analytical column. Use a guard column to protect the main column. 2. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. 3. Dissolve the final extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent Results / High Variability 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of the analyte in the autosampler. 4. Variable instrument performance.1. Ensure consistent timing and technique for all sample preparation steps. 2. Calibrate pipettes regularly. 3. Check the stability of the processed samples at the autosampler temperature for the expected run time. 4. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance.
No Separation of (S) and (R) Epimers 1. Use of a standard C18 or similar achiral column.1. Develop a new method using a chiral stationary phase (CSP) column. This will require screening of different chiral columns and mobile phases to achieve separation.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Midostaurin and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Midostaurin57134833[5]
CGP62221 (O-desmethyl)557348-[5]
CGP52421 (epimeric mixture) 587 364 25 [5]
[13C6] Midostaurin (IS)577348-[5]
[13C6] CGP52421 (IS)593364-[5]

Note: Data for CGP52421 represents the unresolved mixture of (S)- and (R)-3-Hydroxy Midostaurin.

Table 2: Performance of a Validated LC-MS/MS Assay for Midostaurin
ParameterValueReference
MatrixHuman Plasma[4]
Calibration Range75 - 2500 ng/mL[4]
Within-day Precision (%RSD)1.2 - 2.8%[4]
Between-day Precision (%RSD)1.2 - 6.9%[4]
Accuracy (β-expectation)Within ±15% (±20% for LLQ)[4]

Note: This data is for the parent drug Midostaurin but provides an example of typical assay performance.

Experimental Protocols & Visualizations

Midostaurin Metabolism

Midostaurin is primarily metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 (through O-demethylation) and CGP52421 (through hydroxylation).[2] CGP52421 is a mixture of the (S) and (R) epimers of 3-Hydroxy Midostaurin.

Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 CGP62221 CGP62221 (O-desmethyl-midostaurin) CGP52421 CGP52421 ((S/R)-3-Hydroxy Midostaurin) CYP3A4->CGP62221 O-demethylation CYP3A4->CGP52421 Hydroxylation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (with Internal Standard) p2 Liquid-Liquid Extraction (e.g., with TBME) p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 Chromatographic Separation (C18 Column) p3->a1 a2 Mass Spectrometry Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration & Area Ratio Calculation a2->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Quantification d2->d3

References

Strategies to mitigate cytotoxicity of (S)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-Hydroxy Midostaurin is a minor active metabolite of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] It is formed in the liver by the CYP3A4 enzyme.[1] Like its parent compound, this compound is a potent inhibitor of several kinases, including FLT3, VEGFR-2, and TRK-A.[1] While research has focused extensively on the efficacy and toxicity of Midostaurin, specific strategies to mitigate the cytotoxicity of its individual metabolites are less well-documented. This guide provides troubleshooting advice and frequently asked questions based on the available data for Midostaurin and its metabolites, offering general strategies that may be applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic effects of this compound?

As a metabolite of Midostaurin, the cytotoxic effects of this compound are expected to be similar to those of the parent drug. Common side effects associated with Midostaurin, a FLT3 inhibitor, include nausea, vomiting, diarrhea, fever, headache, muscle or bone pain, and low blood counts.[2][3][4] In preclinical studies, a mixture of the (R) and (S) epimers of 3-Hydroxy Midostaurin was shown to inhibit the proliferation of specific cancer cell lines, including those with FLT3-ITD mutations.[1]

Q2: How can we reduce the general cytotoxicity observed during in vitro experiments with this compound?

Optimizing experimental conditions is crucial. Consider the following:

  • Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to determine the lowest effective concentration and the shortest exposure time needed to achieve the desired biological effect while minimizing off-target cytotoxicity.

  • Cell Line Selection: The sensitivity to kinase inhibitors can vary significantly between different cell lines. Using cell lines that are well-characterized and relevant to the research question is important.

  • Serum Concentration: The concentration of serum in the cell culture medium can influence the bioavailability and activity of the compound. Standardizing serum concentration across experiments is recommended.

Q3: Are there any known combination therapies that can mitigate the cytotoxicity of Midostaurin and its metabolites?

While specific data for this compound is limited, combination strategies for Midostaurin aim to enhance efficacy and potentially reduce toxicity by allowing for lower doses. For instance, combining Midostaurin with other agents is a standard approach in treating AML.[5][6] One study explored the combination of resveratrol with Midostaurin to overcome resistance, which could be a strategy to reduce the required therapeutic dose and thereby mitigate side effects.[7][8]

Q4: What is the mechanism of action of this compound that leads to cytotoxicity?

This compound, like Midostaurin, is a kinase inhibitor.[1] Its cytotoxic effects are primarily due to the inhibition of key signaling pathways involved in cell proliferation and survival. By inhibiting kinases such as FLT3, it can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways.[9][10][11]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High level of unexpected cell death in control (vehicle-treated) cells. Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is at a non-toxic level (typically ≤ 0.1%). Perform a vehicle-only toxicity test.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent compound concentration.- Fluctuation in incubation conditions.- Use cells within a defined passage number range.- Prepare fresh dilutions of the compound for each experiment.- Ensure consistent temperature, CO2, and humidity levels.
Difficulty in dissolving this compound. Compound has low aqueous solubility.- Use a suitable solvent like DMSO for initial stock solution.- Gentle warming and vortexing may aid dissolution.- For cell-based assays, ensure the final solvent concentration is non-toxic.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathway of FLT3 Inhibition

The diagram below illustrates the general mechanism of action for FLT3 inhibitors like Midostaurin and its active metabolites.

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the FLT3 receptor by this compound.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound in a laboratory setting.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., AML cell line) start->cell_culture treatment Treat with (S)-3-Hydroxy Midostaurin (various conc.) cell_culture->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_collection Data Collection (e.g., Plate Reader) assay->data_collection analysis Data Analysis (IC50 determination) data_collection->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

References

Validation & Comparative

A Head-to-Head Comparison: (S)-3-Hydroxy Midostaurin vs. Midostaurin in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the inhibitory profiles of a drug and its metabolites is critical for predicting efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase inhibition potency of the multi-kinase inhibitor Midostaurin and its major active metabolite, (S)-3-Hydroxy Midostaurin (CGP52421).

Midostaurin, a potent inhibitor of multiple receptor tyrosine kinases, is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 and this compound (CGP52421).[1] Notably, following chronic dosing, both of these metabolites can achieve steady-state plasma trough levels greater than the parent drug, highlighting the importance of their individual kinase inhibition profiles in the overall therapeutic effect of Midostaurin.[1]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Midostaurin and this compound against a panel of kinases, as determined by radiometric transphosphorylation assays. Lower IC50 values indicate greater potency.

Kinase TargetMidostaurin IC50 (nM)This compound (CGP52421) IC50 (nM)
FLT3 (ITD mutant)≤10[2]200-400[3]
FLT3 (D835Y mutant)≤10[2]200-400[3]
SYK20.8[4]Potent Inhibition (IC50 not specified)[1]
TRKA50<400[3]
VEGFR2Potent Inhibition (IC50 not specified)[1]<400[3]
KITPotent Inhibition (IC50 not specified)[1]Potent Inhibition (IC50 not specified)[1]
IGF1RPotent Inhibition (IC50 not specified)[1]Potent Inhibition (IC50 not specified)[1]
LYNPotent Inhibition (IC50 not specified)[1]Potent Inhibition (IC50 not specified)[1]
PDPK1Potent Inhibition (IC50 not specified)[1]Potent Inhibition (IC50 not specified)[1]
RETPotent Inhibition (IC50 not specified)[1]Potent Inhibition (IC50 not specified)[1]

Note: "Potent Inhibition" indicates that the compound was identified as a potent inhibitor in the cited study, but a specific IC50 value was not provided in the available search results.

Experimental Protocols

The data presented in this guide were primarily generated using two common methodologies for assessing kinase inhibition: radiometric kinase assays and competitive binding assays such as KINOMEscan.

Radiometric Transphosphorylation Assay

This method directly measures the enzymatic activity of a kinase. The general principle involves incubating the kinase with its substrate and radiolabeled ATP (typically [γ-³²P]ATP). An inhibitor's potency is determined by its ability to reduce the transfer of the radioactive phosphate from ATP to the substrate.

Workflow:

  • Reaction Setup: The kinase, its specific substrate, and varying concentrations of the inhibitor (this compound or Midostaurin) are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or chelates the necessary divalent cations.

  • Separation and Detection: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This can be achieved through methods like gel electrophoresis or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. These data are then used to determine the IC50 value.

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Kinase Incubation Incubation (Controlled Temperature & Time) Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Inhibitor (this compound or Midostaurin) Inhibitor->Incubation ATP [γ-³²P]ATP + ATP ATP->Incubation Separation Separation of Phosphorylated Substrate Incubation->Separation Detection Quantification of Radioactivity Separation->Detection IC50 IC50 Determination Detection->IC50

Fig. 1: Radiometric Kinase Assay Workflow
KINOMEscan™ Assay (Competitive Binding Assay)

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. This method does not directly measure kinase activity but rather the ability of a compound to displace a known, immobilized ligand from the kinase's active site.

Workflow:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound or Midostaurin).

  • Competition: The kinase, immobilized ligand, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Interpretation: A lower amount of kinase bound to the immobilized ligand indicates a stronger interaction between the test compound and the kinase. The results are often reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).

G cluster_components Assay Components cluster_binding Competitive Binding cluster_quantification Quantification Kinase DNA-tagged Kinase Competition Incubation and Competition for Kinase Active Site Kinase->Competition Ligand Immobilized Ligand Ligand->Competition Compound Test Compound (this compound or Midostaurin) Compound->Competition qPCR qPCR of DNA tag on Bound Kinase Competition->qPCR Analysis Determination of Binding Affinity (Kd) qPCR->Analysis

Fig. 2: KINOMEscan™ Assay Workflow

Signaling Pathway Context: FLT3

Midostaurin and its metabolites are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, driving uncontrolled cell growth. By inhibiting FLT3, Midostaurin and this compound block downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, ultimately leading to the induction of apoptosis in leukemic cells.

FLT3_Signaling_Pathway Midostaurin This compound & Midostaurin FLT3 FLT3 Receptor Midostaurin->FLT3 Inhibition PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis

Fig. 3: FLT3 Signaling Pathway Inhibition

Conclusion

Both Midostaurin and its major active metabolite, this compound (CGP52421), are potent kinase inhibitors. While Midostaurin generally exhibits greater potency against key targets like mutant FLT3, its metabolite this compound still retains significant inhibitory activity across a range of kinases. The prolonged half-life and high plasma concentrations of this compound suggest that it likely contributes significantly to the overall clinical efficacy and potential side-effect profile of Midostaurin treatment. This comparative guide underscores the necessity of evaluating both parent compounds and their active metabolites in drug development to gain a comprehensive understanding of their therapeutic potential.

References

A Comparative Analysis of (S)-3-Hydroxy Midostaurin and CGP62221 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activities of (S)-3-Hydroxy Midostaurin and CGP62221, two major active metabolites of the multi-kinase inhibitor Midostaurin (PKC412). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and utilizes visualizations to clarify signaling pathways and experimental workflows.

Midostaurin is a therapeutic agent approved for conditions such as FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3][4] Its clinical activity is attributed not only to the parent compound but also to its primary metabolites, CGP62221 (the O-demethylated product) and this compound (also known as CGP52421), which is formed via CYP3A4-mediated hydroxylation.[5][6] While both metabolites are pharmacologically active, they exhibit distinct inhibitory profiles against various kinases and different effects on cellular processes.[1][7]

Comparative In Vitro Activity: Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) for this compound and CGP62221 against various kinases and cell lines, providing a direct comparison of their potency.

Table 1: Comparative Kinase Inhibition (IC50)

Target KinaseThis compound (CGP52421) IC50CGP62221 IC50Key Function
FLT3 (ITD mutant)200-400 nM[8]Not explicitly stated, but active[5]Hematopoietic cell proliferation, oncogenesis in AML
FLT3 (wild-type)Low micromolar activity[8]Not explicitly statedNormal hematopoietic cell function
KIT (D816V mutant)Weak inhibitor[9]Potent inhibitor[1][9]Mast cell proliferation, oncogenesis in mastocytosis
VEGFR-2<400 nM[8]Active inhibitor[5]Angiogenesis
TRK-A<400 nM[8]Not explicitly statedNeuronal survival and differentiation
Protein Kinase C (PKC)αActive inhibitor[5]Active inhibitor[5]Signal transduction
SYKRecognized by metabolite[7][10]Not explicitly statedIgE receptor downstream signaling
FESNot recognized by metabolite[7][10]Recognized by metabolite[7][10]Downstream regulator of KIT

Table 2: Comparative Cell Proliferation Inhibition (GI50)

Cell LineThis compound (CGP52421) GI50CGP62221 GI50Cell Type/Disease Model
HMC-1.1 (KIT V560G)>1 µM[9]50-250 nM[9]Mast cell leukemia
HMC-1.2 (KIT D816V)No substantial effect[7][10]50-250 nM[9]Mast cell leukemia
Ba/F3 (FLT3-ITD)650 nM[8]Active, induces apoptosis[1]Pro-B cell line, AML model
Ba/F3 (Tel-PDGFRβ)63 nM[8]Not explicitly statedPro-B cell line
Ba/F3 (KIT D816V)320 nM*[8]Not explicitly statedPro-B cell line

*Note: These values are for an epimeric mixture of (R)- and this compound.

The data clearly indicates that CGP62221 is a significantly more potent inhibitor of mutant KIT-driven cell proliferation than this compound.[7][9][10] While both metabolites show activity against FLT3-ITD, this compound's effect on the proliferation of mast cell lines is minimal.

Differential Cellular Effects

The distinct biochemical activities of the two metabolites translate into different effects on key cellular functions relevant to oncogenesis and symptom control in hematological malignancies.

  • Anti-proliferative and Apoptotic Effects: CGP62221 is a potent inhibitor of neoplastic mast cell proliferation.[7][9] It effectively induces dephosphorylation of the constitutively active KIT D816V mutant, leading to growth inhibition and apoptosis in mast cell leukemia lines like HMC-1.2.[7][9][10] In contrast, this compound shows little to no anti-proliferative or apoptotic activity against these cells, even at concentrations up to 1 µM.[9]

  • Inhibition of Histamine Release: A key finding is that despite its weak anti-proliferative effects, this compound is a potent inhibitor of IgE-dependent histamine release from both mast cells and basophils, with an IC50 value comparable to that of Midostaurin and CGP62221 (<1 µM).[9][10] This suggests that this compound may contribute significantly to the control of mediator-related symptoms in patients with systemic mastocytosis.[7][10]

The differential activity can be partly explained by their target engagement profiles. Chemical proteomic studies have shown that while both metabolites interact with the IgE receptor downstream target SYK, only Midostaurin and CGP62221 interact with FES, a key downstream regulator of KIT signaling.[7][10]

Visualizing the Mechanisms

To better understand the compounds' roles, the following diagrams illustrate their targeted signaling pathway, a typical experimental workflow for their comparison, and a summary of their logical relationship.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->STAT5 FES FES KIT->FES PKC PKC PKC->RAS_RAF_MEK_ERK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation SYK SYK Histamine_Release Histamine_Release SYK->Histamine_Release Apoptosis Apoptosis Midostaurin_Metabolites This compound CGP62221 Midostaurin_Metabolites->FLT3 Midostaurin_Metabolites->KIT Midostaurin_Metabolites->PKC Midostaurin_Metabolites->FES CGP62221 only Midostaurin_Metabolites->SYK Both metabolites Midostaurin_Metabolites->Apoptosis IgE_Receptor IgE Receptor IgE_Receptor->SYK

Caption: Targeted signaling pathways of Midostaurin metabolites.

Experimental_Workflow cluster_assays Perform Assays Start Start Cell_Culture Cell Culture (e.g., HMC-1.2, Ba/F3) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of This compound & CGP62221 Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Treatment->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Proliferation_Assay Kinase_Assay Kinase Activity Assay (e.g., Western Blot for p-KIT) Incubation->Kinase_Assay Histamine_Assay Histamine Release Assay (e.g., RIA) Incubation->Histamine_Assay Data_Analysis Data Analysis (Calculate IC50/GI50 values) Proliferation_Assay->Data_Analysis Kinase_Assay->Data_Analysis Histamine_Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing metabolite activity.

Logical_Relationship Midostaurin_Metabolites Midostaurin Metabolites CGP62221 CGP62221 (O-demethylated) Midostaurin_Metabolites->CGP62221 S3HM This compound (CGP52421) Midostaurin_Metabolites->S3HM Potent_Prolif_Inhibition Potent Inhibition of KIT-driven Proliferation CGP62221->Potent_Prolif_Inhibition Primary Activity Histamine_Release_Inhibition Inhibition of IgE-dependent Histamine Release CGP62221->Histamine_Release_Inhibition Also Active Weak_Prolif_Inhibition Weak Inhibition of KIT-driven Proliferation S3HM->Weak_Prolif_Inhibition Primary Characteristic S3HM->Histamine_Release_Inhibition Retains Activity

Caption: Activity comparison of Midostaurin metabolites.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and CGP62221.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of the compounds on a leukemia cell line.

Materials:

  • HMC-1.2 (human mast cell leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and CGP62221, dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HMC-1.2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound and CGP62221 in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve final concentrations typically ranging from 0.01 µM to 10 µM. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Western Blot for KIT Phosphorylation

This protocol is to assess the inhibitory effect of the compounds on the activation of the KIT receptor tyrosine kinase.

Materials:

  • HMC-1.2 cells

  • This compound and CGP62221

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Culture HMC-1.2 cells and treat them with various concentrations of this compound or CGP62221 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-KIT antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-KIT antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated KIT to total KIT.

Protocol 3: IgE-Mediated Histamine Release Assay

This protocol measures the ability of the compounds to inhibit the release of histamine from basophils.

Materials:

  • Freshly isolated human peripheral blood basophils

  • This compound and CGP62221

  • Histamine release buffer (HRB)

  • Anti-IgE antibody

  • Radioimmunoassay (RIA) kit for histamine measurement

Methodology:

  • Cell Preparation: Isolate basophils from the peripheral blood of healthy donors.

  • Pre-incubation with Compounds: Pre-incubate the basophils with various concentrations of the test compounds (or control medium) for 30 minutes at 37°C.

  • Stimulation: Stimulate the cells by adding anti-IgE antibody (e.g., 1 µg/mL) and incubate for another 30 minutes at 37°C.

  • Sample Collection: Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.

  • Histamine Measurement: Collect the cell-free supernatants and measure the histamine content using a commercial RIA kit.

  • Data Analysis: Calculate the percentage of histamine release relative to the total histamine content (determined by lysing a separate aliquot of cells). Determine the IC50 value for the inhibition of histamine release.[10]

References

A Comparative Guide to FLT3 Inhibitors: (S)-3-Hydroxy Midostaurin, Quizartinib, and Crenolanib

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of key FLT3 inhibitors in acute myeloid leukemia (AML).

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2][4] This has established FLT3 as a critical therapeutic target. This guide provides a comparative analysis of three significant FLT3 inhibitors: (S)-3-Hydroxy Midostaurin (the primary active metabolite of the first-generation inhibitor Midostaurin), Quizartinib (a second-generation type II inhibitor), and Crenolanib (a second-generation type I inhibitor).

Mechanism of Action and Kinase Selectivity

FLT3 inhibitors are broadly classified based on their binding mode to the kinase domain.

  • This compound: As the active metabolite of Midostaurin, this compound is a broad-spectrum, multi-kinase inhibitor.[5][6] It is considered a type I inhibitor, binding to the active "DFG-in" conformation of the kinase domain.[7][8] Its activity is not limited to FLT3; it also inhibits other kinases such as KIT, PDGFR, and VEGFR2, which may contribute to both its efficacy and side-effect profile.[5][6][9]

  • Quizartinib (AC220): A highly potent and selective second-generation, type II inhibitor.[10] It preferentially binds to the inactive "DFG-out" conformation of the FLT3 kinase, adjacent to the ATP-binding pocket.[7][11] This mechanism makes it exceptionally potent against FLT3-ITD mutations but vulnerable to resistance from TKD mutations (e.g., at the D835 residue) that stabilize the active conformation.[4][12]

  • Crenolanib: A potent, second-generation, type I inhibitor that binds to the active "DFG-in" conformation.[13][14] This allows it to potently inhibit both FLT3-ITD and the FLT3-TKD mutations (such as D835Y) that confer resistance to type II inhibitors.[13][15][16] It also demonstrates activity against PDGFRα/β but has reduced inhibition of c-Kit compared to other inhibitors, which may result in less myelosuppression.[15][16][17]

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against cell lines expressing common FLT3 mutations.

InhibitorTarget MutationIC50 (nM)Cell Line / Assay
This compound FLT3-ITD~2-10MOLM-14, MV4-11
FLT3-D835Y>100Ba/F3-D835Y
Quizartinib FLT3-ITD~1-2MOLM-14, MV4-11
FLT3-D835Y>100Ba/F3-D835Y
Crenolanib FLT3-ITD~2-8MOLM-14, MV4-11
FLT3-D835Y~9-14Ba/F3-D835Y

Table 1: Comparative in vitro potency of FLT3 inhibitors. Values are approximated from multiple sources and can vary based on specific experimental conditions.[13][15][18][19]

The data clearly illustrate that while all three inhibitors are potent against the common FLT3-ITD mutation, Crenolanib maintains significant potency against the D835Y TKD resistance mutation, a key advantage over the type II inhibitor Quizartinib and the first-generation inhibitor Midostaurin.[15][16]

Inhibition of FLT3 Signaling Pathways

Constitutive FLT3 activation drives leukemogenesis through several downstream signaling cascades, primarily the STAT5, RAS/MEK/ERK (MAPK), and PI3K/AKT pathways.[3][20] Effective FLT3 inhibitors block the phosphorylation of the FLT3 receptor, thereby shutting down these pro-survival signals.

FLT3_Signaling cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 Crenolanib Crenolanib Crenolanib->FLT3 Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 signaling pathways and points of therapeutic inhibition.

Experimental Protocols

The following are standardized methodologies for evaluating the performance of FLT3 inhibitors in a preclinical setting.

1. Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an inhibitor.

  • Cell Seeding: Plate AML cell lines (e.g., MV4-11 for FLT3-ITD, or Ba/F3 cells engineered to express specific FLT3 mutations) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.

  • Drug Treatment: Add serial dilutions of this compound, Quizartinib, and Crenolanib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.

2. Analysis of FLT3 Phosphorylation (Western Blot)

This method is used to directly observe the inhibition of FLT3 auto-phosphorylation and the phosphorylation of its downstream signaling targets.

WB_Workflow A 1. Cell Culture & Inhibitor Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Antibodies for p-FLT3, FLT3, p-STAT5, etc.) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Standard experimental workflow for Western Blot analysis.
  • Cell Treatment and Lysis: Treat AML cells with varying concentrations of each inhibitor for 2-4 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, p-ERK, and p-AKT.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the degree of inhibition.

Summary and Conclusion

The selection of an appropriate FLT3 inhibitor requires careful consideration of its potency, selectivity, and ability to overcome resistance.

  • This compound , the active form of the first approved FLT3 inhibitor, validated FLT3 as a druggable target but is limited by its broad kinase profile and lack of potency against TKD resistance mutations.[18][21]

  • Quizartinib is a highly potent second-generation inhibitor that demonstrates significant clinical activity against FLT3-ITD AML.[10][22][23] Its primary liability is the development of on-target resistance through TKD mutations, which render it ineffective.[12]

  • Crenolanib addresses the key limitation of type II inhibitors by potently targeting both FLT3-ITD and clinically relevant TKD resistance mutations.[15][16][24] This makes it a valuable agent for patients who have relapsed on other FLT3 inhibitors or who present with TKD mutations at diagnosis.

For drug development professionals, the evolution from the broad-spectrum activity of Midostaurin to the highly selective and resistance-breaking profiles of inhibitors like Crenolanib highlights a clear trajectory toward more precise and durable targeted therapies for FLT3-mutated AML. Future research will likely focus on combination strategies and the development of next-generation inhibitors to overcome even more complex resistance mechanisms.

References

A Comparative Guide to (S)-3-Hydroxy Midostaurin for the Treatment of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-3-Hydroxy Midostaurin, a major metabolite of the multi-kinase inhibitor Midostaurin, with its parent drug and other relevant therapeutic agents for Acute Myeloid Leukemia (AML). The information presented is intended to support further research and development of targeted therapies for this aggressive hematological malignancy.

Comparative Efficacy of FLT3 Inhibitors in AML

The following tables summarize the in vitro activity of this compound, Midostaurin, and other key FLT3 inhibitors against various AML cell lines, categorized by their FLT3 mutation status.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundFLT3-ITDFLT3-D835YFLT3-WTOther Kinases
This compound ((S)-CGP52421) 200-400[1]200-400[1]Low micromolar[1]VEGFR-2, TRK-A (<400 nM)[1]
Midostaurin~112-10~100c-KIT, PDGFR, VEGFR2, SYK[2][3]
Gilteritinib0.290.744.6AXL
Quizartinib1.1>10004.2-

Note: Data for this compound is for the individual (S)-epimer. The epimeric mixture ((R) and this compound) has been reported to have equivalent activity to Midostaurin in inhibiting FLT3 kinase in vitro.

Table 2: Anti-proliferative Activity in AML Cell Lines (GI50/IC50, nM)
CompoundMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)HL-60 (FLT3-WT)
3-Hydroxy Midostaurin (Epimeric Mixture) 650 (GI50)[1]--
Midostaurin10 - 20200[1][4]>1000
Gilteritinib0.71.3>1000
Quizartinib0.40[5]0.89[5]>10000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FLT3 Kinase Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.

  • Reagents and Materials:

    • Recombinant human FLT3 kinase domain (wild-type, ITD, or TKD mutants)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (Adenosine triphosphate)

    • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.

    • Prepare a kinase/substrate mixture in kinase buffer.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effect of compounds on AML cell lines.

  • Reagents and Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13, HL-60)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the AML cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Add the compound dilutions to the respective wells. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI50/IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of FLT3 Signaling

This protocol details the procedure for analyzing the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Reagents and Materials:

    • AML cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Treat AML cells with the test compounds at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription STAT5->Transcription Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition

Caption: FLT3 Signaling Pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Evaluation Kinase_Assay FLT3 Kinase Inhibition Assay Cell_Viability AML Cell Viability (MTT Assay) Kinase_Assay->Cell_Viability Confirms Cellular Activity Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Viability->Western_Blot Elucidates Mechanism Xenograft AML Xenograft Mouse Models Western_Blot->Xenograft Informs In Vivo Studies Phase_I Phase I Trials (Safety & Dosage) Xenograft->Phase_I Preclinical Efficacy Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III Clinical Validation

Caption: Drug Validation Workflow for AML.

Discussion

This compound, as an active metabolite of Midostaurin, demonstrates potent inhibition of FLT3 kinase, comparable to its parent compound in in vitro kinase assays.[5] However, data on its anti-proliferative activity against a broad range of AML cell lines, particularly for the purified (S)-epimer, is less comprehensive. The available data for the epimeric mixture suggests a potentially lower potency in cellular assays compared to Midostaurin.[1]

The multi-kinase inhibitory profile of Midostaurin and its metabolites, including this compound, which targets not only FLT3 but also other kinases like VEGFR2 and SYK, may contribute to its clinical efficacy and distinguish it from more selective FLT3 inhibitors. This broader activity could potentially overcome certain resistance mechanisms.

Further preclinical studies are warranted to directly compare the efficacy and safety profile of purified this compound with Midostaurin and next-generation FLT3 inhibitors like Gilteritinib and Quizartinib. Such studies should include a comprehensive panel of AML cell lines with diverse FLT3 mutation statuses and other relevant genetic abnormalities. Elucidating the precise contribution of this compound to the overall clinical activity of Midostaurin will be crucial for the development of future FLT3-targeted therapies for AML.

References

A Head-to-Head In Vitro Comparison of Midostaurin and Its Major Metabolites, CGP62221 and CGP52421

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the multi-kinase inhibitor midostaurin and its two principal human metabolites, CGP62221 and CGP52421. The following sections detail their comparative kinase inhibitory profiles, effects on cancer cell lines, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] In humans, midostaurin is metabolized by CYP3A4 into two major active metabolites: CGP62221 (O-desmethyl product) and CGP52421 (a hydroxyl derivative).[1][2] Understanding the distinct and overlapping activities of these metabolites is crucial for a comprehensive assessment of midostaurin's overall clinical efficacy and potential side effects.

Comparative Kinase Inhibitory Profile

Midostaurin and its metabolites exhibit potent inhibitory activity against a range of kinases implicated in cancer pathogenesis. As detailed in the table below, both midostaurin and its metabolite CGP62221 show broad-spectrum kinase inhibition. Notably, the metabolites retain potent activity against mutant forms of FLT3 and KIT, key drivers in AML and systemic mastocytosis, respectively.[3]

Kinase TargetMidostaurin IC₅₀ (nM)CGP62221 IC₅₀ (nM)CGP52421 IC₅₀ (nM)
FLT3 (mutant) Potent inhibitorPotent inhibitorPotent inhibitor
KIT (mutant) Potent inhibitorPotent inhibitorPotent inhibitor
SYK 20.8Data not availableData not available
PKCα 80-500Data not availableData not available
VEGFR2 Potent inhibitorPotent inhibitorPotent inhibitor
PDGFRβ 80-500Data not availableData not available
c-Kit 80-500Data not availableData not available
c-Src 80-500Data not availableData not available
Akt 80-500Data not availableData not available
PKA 80-500Data not availableData not available
Flk-1 80-500Data not availableData not available
c-Fgr 80-500Data not availableData not available
IGF1R Potent inhibitorPotent inhibitorPotent inhibitor
LYN Potent inhibitorPotent inhibitorPotent inhibitor
PDPK1 Potent inhibitorPotent inhibitorPotent inhibitor
RET Potent inhibitorPotent inhibitorPotent inhibitor
TRKA Potent inhibitorPotent inhibitorPotent inhibitor

Note: "Potent inhibitor" indicates significant inhibitory activity as reported in the literature, with specific IC₅₀ values not always available in a comparative format. Data compiled from multiple sources.[3][4][5]

Cellular Activity: Proliferation and Apoptosis

The differential effects of midostaurin and its metabolites on cancer cell lines highlight the distinct pharmacological profiles of these compounds. While both midostaurin and CGP62221 demonstrate comparable anti-proliferative and pro-apoptotic activity, CGP52421 exhibits a more nuanced role.

Cell LineAssayMidostaurinCGP62221CGP52421
HMC-1.1 (Mast Cell Leukemia) Proliferation (IC₅₀)50-250 nM50-250 nMWeakly active (>1 µM)
HMC-1.2 (Mast Cell Leukemia, KIT D816V) Proliferation (IC₅₀)50-250 nM50-250 nMWeakly active (>1 µM)
HMC-1.1 / HMC-1.2 Apoptosis InductionInduces apoptosisInduces apoptosisDoes not induce apoptosis
Ba/F3-FLT3-ITD Proliferation (IC₅₀)≤10 nMData not availableData not available
Blood Basophils IgE-dependent Histamine Release (IC₅₀)0.01-1 µM0.01-1 µM0.01-1 µM

Data compiled from.[1][6][7][8]

These findings suggest that while CGP62221 largely mirrors the cytotoxic effects of the parent drug, CGP52421's primary contribution may be in modulating mediator release rather than directly inhibiting cancer cell growth.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by midostaurin and its metabolites, as well as a typical experimental workflow for assessing their in vitro activity.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Midostaurin Midostaurin & Metabolites Midostaurin->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., HMC-1.2, MV4-11) treatment Treatment with Midostaurin, CGP62221, CGP52421 start->treatment kinase_assay Kinase Activity Assay (e.g., radiometric) treatment->kinase_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination, etc.) kinase_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

In Vitro Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Assay (Radiometric Transphosphorylation)
  • Reaction Setup : Kinase reactions are performed in a final volume of 25 µL in 96-well plates. The reaction buffer consists of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Addition : Midostaurin, CGP62221, or CGP52421 are serially diluted in DMSO and added to the reaction wells. The final DMSO concentration should not exceed 1%.

  • Kinase and Substrate Addition : The specific kinase (e.g., recombinant FLT3, KIT, or SYK) and its corresponding substrate (e.g., poly(Glu, Tyr) 4:1) are added to the wells.

  • Initiation of Reaction : The reaction is initiated by the addition of [γ-³³P]ATP (10 µM).

  • Incubation : The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection : The reaction is stopped by the addition of 3% phosphoric acid. The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis : IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Leukemia or mastocytosis cell lines (e.g., HMC-1.2, MV4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment : After 24 hours, cells are treated with various concentrations of midostaurin, CGP62221, or CGP52421.

  • Incubation : The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment : Cells are treated with the compounds at their respective IC₅₀ concentrations for 48 hours.

  • Cell Harvesting and Washing : Cells are harvested, washed twice with cold PBS, and then resuspended in 1X Annexin V binding buffer.

  • Staining : 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution are added to the cell suspension.

  • Incubation : The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis : The percentage of apoptotic cells is quantified using flow cytometry analysis software.

Conclusion

This head-to-head comparison demonstrates that midostaurin's major metabolites, CGP62221 and CGP52421, are pharmacologically active with distinct in vitro profiles. CGP62221 largely retains the broad kinase inhibitory and anti-proliferative activities of midostaurin. In contrast, CGP52421 is a weak inhibitor of cancer cell proliferation but maintains its ability to suppress IgE-mediated histamine release. These findings underscore the complex interplay between midostaurin and its metabolites in contributing to the overall clinical efficacy observed in patients with AML and systemic mastocytosis. Further research is warranted to fully elucidate the in vivo contribution of each metabolite to the therapeutic and potential off-target effects of midostaurin.

References

Correlating In Vitro Activity of (S)-3-Hydroxy Midostaurin with In Vivo Efficacy of Midostaurin: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Midostaurin, a multi-kinase inhibitor, is a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Its clinical efficacy is attributed to its ability to inhibit multiple signaling pathways crucial for cancer cell proliferation and survival.[4][5] Upon administration, midostaurin is metabolized into several compounds, with (S)-3-Hydroxy Midostaurin (also known as CGP52421) being one of the pharmacologically active metabolites.[6][7] Understanding the in vitro activity of this metabolite is critical for elucidating the overall in vivo efficacy of the parent drug, midostaurin. This guide provides a comparative analysis of the in vitro activity of this compound and the in vivo efficacy of midostaurin, supported by experimental data and detailed protocols.

Quantitative Data Summary

In Vitro Activity of this compound (CGP52421)

This compound has been shown to be a potent kinase inhibitor, targeting several kinases involved in oncogenesis.[8] However, its potency can be lower than that of the parent compound, midostaurin, against certain targets.[9]

Target KinaseIC50 (in culture medium)Cell LineNotes
FLT3 Autophosphorylation~132 nM-[2][10]
FLT3 Autophosphorylation~9.8 µMIn plasmaThe higher IC50 in plasma suggests that protein binding may reduce its effective concentration.[2][10]
VEGFR-2, TRK-A, FLT3, etc.<400 nM-Active against a panel of 13 kinases.[8]
FLT3-ITD and D835Y mutants200-400 nM-Demonstrates activity against common FLT3 mutations.[8]

An epimeric mixture of (R)- and this compound showed significant inhibition of proliferation in BaF3 cell lines expressing specific oncogenic kinases:

Cell LineGI50
Tel-PDGFRβ63 nM
KIT D816V320 nM
FLT3-ITD650 nM

Data sourced from MedChemExpress.[8]

In Vivo Efficacy of Midostaurin

The in vivo efficacy of midostaurin has been demonstrated in both preclinical animal models and clinical trials.

Preclinical Xenograft Models:

Animal ModelCell LineDosing RegimenKey Outcomes
NSG MiceSKNO-1-luc+ (wt FLT3)80 mg/kgSignificantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001).[11]
NSG MiceOCI-AML3-luc+ (wt FLT3)100 mg/kgSignificantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001).[11]

Clinical Trial (RATIFY):

The RATIFY trial was a pivotal Phase III study that evaluated the efficacy of midostaurin in combination with standard chemotherapy in adult patients with newly diagnosed FLT3-mutated AML.[1][12][13]

ParameterMidostaurin + ChemotherapyPlacebo + ChemotherapyHazard Ratio (HR)p-value
Median Overall Survival74.7 months25.6 months0.780.009
4-Year Overall Survival51.4%44.3%--
Median Event-Free Survival8.2 months3.0 months0.780.002

Data from the RATIFY clinical trial as reported by Novartis and in subsequent analyses.[1][12][13] A 10-year follow-up of the RATIFY trial showed a continued overall survival benefit in patients who received midostaurin.[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • 96-well plates

  • Plate reader capable of measuring radioactivity or fluorescence

Procedure:

  • Prepare a serial dilution of this compound in the kinase buffer.

  • In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or using a fluorescence-based detection method).

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactivity or fluorescence measurement).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

In Vivo AML Xenograft Model

This protocol describes a general procedure for establishing and evaluating the efficacy of a therapeutic agent in a patient-derived or cell line-derived xenograft model of AML.

Objective: To assess the in vivo anti-leukemic efficacy of midostaurin.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG))

  • Human AML cell line (e.g., SKNO-1, OCI-AML3) or patient-derived AML cells

  • Midostaurin

  • Vehicle control (e.g., NMP/PEG300)

  • Matrigel (optional)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation and Implantation:

    • Culture the human AML cells to the desired number.

    • Resuspend the cells in a suitable medium (e.g., PBS), optionally mixed with Matrigel to enhance engraftment.

    • Inject the cell suspension intravenously or subcutaneously into the immunodeficient mice.

  • Monitoring Engraftment:

    • Monitor the mice regularly for signs of disease progression (e.g., weight loss, hind limb paralysis).

    • If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.

    • Alternatively, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.[15][16][17]

  • Drug Administration:

    • Once sufficient engraftment is confirmed, randomize the mice into treatment and control groups.

    • Administer midostaurin or vehicle control orally at the desired dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor burden via bioluminescence imaging or flow cytometry of peripheral blood.

    • Monitor animal survival.

    • At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic infiltration.

  • Data Analysis:

    • Compare the tumor growth inhibition and survival rates between the treatment and control groups to determine the efficacy of midostaurin.

Visualizations

Signaling Pathways and Experimental Workflow

Midostaurin Signaling Pathway cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT PDGFR PDGFR VEGFR2 VEGFR2 Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Midostaurin->PDGFR Inhibits Midostaurin->VEGFR2 Inhibits Apoptosis Apoptosis Midostaurin->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT5->Proliferation STAT5->Survival

Caption: Midostaurin inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation a Kinase Panel Screening b IC50 Determination for This compound a->b c Cell-based Proliferation Assays b->c g Correlate In Vitro Potency with In Vivo Efficacy c->g Informs d AML Xenograft Model Establishment e Midostaurin Treatment d->e f Efficacy Assessment (Tumor Burden, Survival) e->f f->g Validates

Caption: Workflow for correlating in vitro activity with in vivo efficacy.

Logical_Relationship MetaboliteActivity This compound In Vitro Activity (Kinase Inhibition) OverallEffect Overall Therapeutic Effect MetaboliteActivity->OverallEffect Contributes to ParentDrugEfficacy Midostaurin In Vivo Efficacy (Anti-leukemic Effect) ParentDrugEfficacy->OverallEffect Primary Driver of Metabolism In Vivo Metabolism (Midostaurin -> Metabolites) Metabolism->MetaboliteActivity Generates Metabolism->ParentDrugEfficacy Modulates

Caption: Relationship between metabolite activity and parent drug efficacy.

References

Comparative Efficacy of Midostaurin and its Metabolites in Acute Myeloid Leukemia (AML) Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Efficacy of the Multi-Kinase Inhibitor Midostaurin in Distinct AML Subtypes, with a Focus on its Active Metabolites.

Midostaurin, a multi-kinase inhibitor, has demonstrated significant clinical activity in Acute Myeloid Leukemia (AML), particularly in patients with FMS-like tyrosine kinase 3 (FLT3) mutations. Its active metabolites, including (S)-3-Hydroxy Midostaurin, are crucial to its overall therapeutic effect. This guide provides a comparative analysis of Midostaurin's efficacy across different AML subtypes, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The clinical efficacy of Midostaurin, particularly in combination with standard chemotherapy, has been most prominently demonstrated in newly diagnosed FLT3-mutated AML. The landmark RATIFY trial showed a significant overall survival benefit for patients receiving Midostaurin with standard chemotherapy compared to placebo with standard chemotherapy.

AML SubtypeTreatment RegimenEfficacy EndpointResultReference
FLT3-mutated AML (Newly Diagnosed) Midostaurin + Standard ChemotherapyOverall Survival (OS)Statistically significant improvement in OS compared to placebo + chemotherapy.Stone, R. M. et al. (2017). N Engl J Med.
FLT3-mutated AML (Newly Diagnosed) Midostaurin + Standard ChemotherapyEvent-Free Survival (EFS)Statistically significant improvement in EFS compared to placebo + chemotherapy.Stone, R. M. et al. (2017). N Engl J Med.
Relapsed/Refractory FLT3-mutated AML Midostaurin MonotherapyOverall Response Rate (ORR)Modest ORR, highlighting the need for combination therapies in this setting.Stone, R. M. et al. (2012). Blood.
AML with KIT mutations MidostaurinIn vitro IC50Potent inhibition of KIT kinase activity.Weisberg, E. et al. (2002). Cancer Cell.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Midostaurin and its metabolites.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate AML cells (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Treatment: Add serial dilutions of Midostaurin, this compound, or other comparator compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the desired concentrations of Midostaurin or its metabolites for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to assess the inhibition of signaling pathways.

  • Cell Lysis: Treat AML cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, total FLT3, p-ERK, total ERK, p-AKT, total AKT, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis can be performed to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Midostaurin Midostaurin Midostaurin->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Midostaurin's mechanism of action in FLT3-mutated AML.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis AML_Cells AML Cell Lines (e.g., MV4-11, MOLM-13) Treatment Treat with Midostaurin or Metabolites AML_Cells->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis WesternBlot Signaling Pathway (Western Blot) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Protein Expression Analysis WesternBlot->ProteinQuant

Caption: Workflow for in vitro evaluation of Midostaurin efficacy.

Validating the Anti-proliferative Effects of (S)-3-Hydroxy Midostaurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-proliferative effects of (S)-3-Hydroxy Midostaurin, a primary metabolite of the multi-kinase inhibitor Midostaurin. The performance of this compound is compared with its parent compound and other relevant kinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction

Midostaurin (Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2][3] Its therapeutic effects are attributed to the inhibition of multiple signaling pathways crucial for cell proliferation and survival.[4][5][6] this compound is a major active metabolite of Midostaurin, formed by the hepatic CYP3A4 enzyme.[5][7] This guide evaluates its anti-proliferative efficacy in comparison to Midostaurin and other kinase inhibitors.

Mechanism of Action: A Multi-Targeted Approach

Midostaurin and its active metabolites, including this compound, function by competitively binding to the ATP-binding site of a broad range of protein kinases.[4][8] This inhibition blocks downstream signaling cascades that promote cell proliferation and survival. Key targets include:

  • FLT3: Wild-type and mutated forms (ITD and TKD), which are critical drivers in certain types of AML.[2][4][9]

  • KIT: Wild-type and mutated forms (e.g., D816V), implicated in systemic mastocytosis.[4][6]

  • Protein Kinase C (PKC): A family of enzymes involved in various cellular processes, including cell growth and differentiation.[9][10][11][12]

  • Other Tyrosine Kinases: Including PDGFR (platelet-derived growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the Src kinase family.[4][5][9]

This multi-targeted action allows Midostaurin and its metabolites to counteract the complex and redundant signaling networks that drive cancer cell proliferation.

G Midostaurin (S)-3-Hydroxy Midostaurin FLT3 FLT3 (WT & Mutant) Midostaurin->FLT3 KIT KIT (WT & D816V) Midostaurin->KIT PKC PKC Midostaurin->PKC PDGFR PDGFR Midostaurin->PDGFR VEGFR2 VEGFR2 Midostaurin->VEGFR2 Apoptosis Apoptosis Midostaurin->Apoptosis induces Proliferation Cell Proliferation & Survival FLT3->Proliferation KIT->Proliferation PKC->Proliferation PDGFR->Proliferation VEGFR2->Proliferation

Caption: Inhibition of multiple kinase pathways by this compound.

Comparative Anti-proliferative Activity

The anti-proliferative effects of this compound, its parent compound Midostaurin, and other selected kinase inhibitors are summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the drug concentration required to inhibit 50% of the biological process.

CompoundTarget Cell LineMutation StatusIC50 / GI50 (nM)Reference
This compound Ba/F3FLT3-ITD200 - 400[7]
Ba/F3FLT3-D835Y200 - 400[7]
Ba/F3Tel-PDGFRβ63[7]
Ba/F3KIT D816V320[7]
Midostaurin Ba/F3FLT3-ITD<10[9]
Ba/F3FLT3-D835Y<10[9]
Ba/F3-TEL-SYKConstitutively Active SYK101.2[13]
Quizartinib (AC220) Ba/F3FLT3-ITDLow nanomolar[14]
Crenolanib Ba/F3FLT3-ITD-[13]
Gilteritinib FLT3-mutant cellsFLT3-ITD / D835Potent[15]
R406 (Fostamatinib active metabolite) Ba/F3-TEL-SYKConstitutively Active SYK196.8[13]
PRT062607 Ba/F3-TEL-SYKConstitutively Active SYK43.8[13]

Note: Direct comparative IC50 values for all compounds in the same assays are not always available in a single source. The data is compiled from multiple studies to provide a general comparison.

The data indicates that while this compound is a potent kinase inhibitor, its parent compound, Midostaurin, generally exhibits lower IC50 values, particularly against FLT3-mutant cells.[7][9] However, both compounds demonstrate broad activity against various oncogenic kinases. Compared to highly selective FLT3 inhibitors like Quizartinib, Midostaurin and its metabolite show efficacy against a wider range of targets, which may be advantageous in overcoming resistance mechanisms mediated by other kinases like SYK.[13]

Experimental Protocols

Cell Viability Assay (e.g., MTT or MTS Assay)

This protocol outlines a standard method for determining the anti-proliferative effects of a compound on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., Ba/F3-FLT3-ITD, MV4-11) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells during their logarithmic growth phase.
  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
  • Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
  • Incubate the plates for 24 hours to allow cells to attach and resume growth.

3. Compound Treatment:

  • Prepare a serial dilution of the test compounds (this compound, Midostaurin, etc.) in the appropriate cell culture medium.
  • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
  • Incubate the plates for a specified period, typically 48 to 72 hours.

4. Viability Measurement:

  • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
  • Incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
  • If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Normalize the data to the vehicle-treated control cells (representing 100% viability).
  • Plot the cell viability (%) against the logarithm of the compound concentration.
  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

// Nodes A [label="1. Seed Cells\nin 96-well Plate"]; B [label="2. Incubate\n(24 hours)"]; C [label="3. Add Serial Dilutions\nof Test Compound"]; D [label="4. Incubate\n(48-72 hours)"]; E [label="5. Add MTT/MTS Reagent"]; F [label="6. Incubate\n(2-4 hours)"]; G [label="7. Add Solubilizer\n(if MTT)"]; H [label="8. Read Absorbance"]; I [label="9. Analyze Data\n& Calculate IC50"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: General workflow for a cell viability (MTT/MTS) assay.

Conclusion

This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines driven by various oncogenic kinases. While its parent compound, Midostaurin, appears more potent in some in vitro assays, the broad kinase inhibition profile of this compound confirms its role as a key active metabolite. The multi-targeted nature of both Midostaurin and its metabolites offers a therapeutic advantage over highly selective inhibitors, potentially mitigating certain drug resistance mechanisms. This comparative guide provides a foundation for further research into the specific applications and efficacy of this compound in oncology.

References

A Comparative Guide: Benchmarking (S)-3-Hydroxy Midostaurin Against Next-Generation FLT3 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of FMS-like tyrosine kinase 3 (FLT3) mutations as key drivers in hematological malignancies, particularly Acute Myeloid Leukemia (AML), has revolutionized targeted therapy. Midostaurin, a first-generation multi-kinase inhibitor, was a landmark approval for FLT3-mutated AML.[1][2] Its activity is attributed not only to the parent compound but also to its active metabolites, including (S)-3-Hydroxy Midostaurin.[3][4] However, the therapeutic landscape is rapidly evolving with the advent of next-generation Tyrosine Kinase Inhibitors (TKIs) like Gilteritinib, Quizartinib, and Crenolanib, which were designed for greater potency and selectivity.[5][6]

This guide provides an objective comparison of the preclinical performance of this compound against these advanced alternatives, supported by experimental data and detailed protocols to aid researchers in their evaluation of these critical compounds.

Mechanism of Action: From Broad Spectrum to High Specificity

Tyrosine kinase inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase, thereby blocking the phosphorylation cascade that drives malignant cell proliferation and survival.[7][8][9] While both this compound and next-generation TKIs share this fundamental mechanism, their target profiles differ significantly.

  • This compound , as a metabolite of the first-generation inhibitor Midostaurin, retains a broad-spectrum kinase inhibition profile.[3][4] It targets not only FLT3 but also a range of other kinases such as VEGFR-2 and TRK-A.[3] This multi-kinase activity may offer advantages in complex signaling environments but can also lead to off-target effects.[5]

  • Next-Generation TKIs were developed to overcome the limitations of their predecessors by offering higher potency and specificity for FLT3.[5][10]

    • Gilteritinib is a potent inhibitor of both primary FLT3 mutations—the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD)—as well as the AXL kinase, a known resistance pathway.[1][11][12]

    • Quizartinib is a highly potent and selective type II inhibitor, meaning it binds to the inactive conformation of the kinase.[13][14] It is particularly effective against FLT3-ITD mutations.[7][15]

    • Crenolanib is a type I inhibitor that binds the active kinase conformation, allowing it to potently inhibit both FLT3-ITD and various TKD resistance mutations.[16][17]

The diagram below illustrates the canonical FLT3 signaling pathway and the points of inhibition by these TKIs.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT Phosphorylates STAT5 JAK/STAT5 Pathway FLT3->STAT5 Phosphorylates Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibits NextGen Next-Gen TKIs (Gilteritinib, Quizartinib, Crenolanib) NextGen->FLT3 Inhibits Proliferation Cell Proliferation, Survival, & Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates

FLT3 signaling pathway and TKI inhibition points.

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of inhibitory potency.

Table 1: Comparative Biochemical Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values, indicating the potency of each inhibitor against key kinase targets in biochemical assays. Lower values denote higher potency.

Kinase TargetThis compoundGilteritinibQuizartinibCrenolanib
FLT3-ITD 200-400 nM (IC50)0.92-2.1 nM (IC50)Low nM range (IC50)[14]0.74 nM (Kd)[16]
FLT3-D835Y (TKD) 200-400 nM (IC50)0.92-2.1 nM (IC50)Less Active[18]0.18 nM (Kd)[16]
c-KIT 320 nM (GI50, D816V)[3]Inhibits[11]Inhibits[14]>100-fold selective for PDGFR over c-Kit[19]
PDGFRα/β 63 nM (GI50, Tel-PDGFRβ)[3]-Inhibits[14]2.1 nM / 3.2 nM (Kd)[19]
AXL -Inhibits[20]--
VEGFR-2 <400 nM (IC50)[3]-->100-fold selective for PDGFR over VEGFR-2[19]

Data compiled from multiple sources. Assay conditions may vary between studies.

Table 2: Comparative Cell-Based Efficacy

This table shows the half-maximal growth inhibition (GI50) or cytotoxic concentration (IC50) in leukemia cell lines endogenously expressing FLT3 mutations, reflecting the inhibitors' potency in a cellular context.

Cell Line (Mutation)This compound (epimeric mix)GilteritinibQuizartinibCrenolanib
Ba/F3 (FLT3-ITD) 650 nM (GI50)Induces apoptosis[11]--
MV4-11 (FLT3-ITD) -Induces apoptosis[21]-8 nM (IC50)[16]
Molm14 (FLT3-ITD) -Induces apoptosis[21]-7 nM (IC50)[16]
Ba/F3 (FLT3-D835Y) -Inhibits proliferation-8.8 nM (IC50)[16]

Data compiled from multiple sources. Assay conditions and endpoints (GI50 vs. IC50) may vary.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in benchmarking studies. Below are detailed methodologies for key assays used to generate the data presented above.

Protocol 1: Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer suitable for the specific kinase (e.g., HEPES, with optimal Mg2+/Mn2+ concentrations, Brij-35, and DTT).[22]

    • Kinase : Dilute purified recombinant FLT3 enzyme to a working concentration (e.g., 2-10 nM) in kinase buffer.[22]

    • Substrate : Prepare a solution of a specific peptide substrate for the kinase.

    • ATP Solution : Prepare a solution of ATP, including a known amount of radioisotope-labeled [γ-³³P]-ATP.

    • Test Compounds : Perform serial dilutions of this compound and next-generation TKIs in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure :

    • To a 96-well plate, add 10 µL of each diluted test compound. Include "vehicle control" (DMSO) and "no enzyme" wells.

    • Add 20 µL of the diluted kinase to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the ATP/Substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding an acid solution (e.g., phosphoric acid).

  • Detection and Data Analysis :

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)

This protocol describes a method to measure an inhibitor's effect on the proliferation of FLT3-mutated leukemia cells.

  • Cell Culture and Plating :

    • Culture FLT3-dependent cells (e.g., MV4-11, Molm14) in appropriate media and conditions (37°C, 5% CO2).

    • Harvest cells in the logarithmic growth phase and determine cell viability and count.

    • Seed the cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 50 µL of media.[23]

  • Compound Treatment :

    • Prepare 2x serial dilutions of the test inhibitors in culture media.

    • Add 50 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle control wells (DMSO concentration ≤ 0.1%).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.[23]

  • Viability Measurement :

    • Equilibrate the plate and a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot percent viability versus log[inhibitor concentration] and use non-linear regression analysis to determine the GI50 or IC50 value.

Experimental and Logical Workflows

Visualizing the experimental process ensures clarity and consistency in benchmarking studies.

TKI_Benchmarking_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_phospho Target Engagement Assay B1 Prepare Reagents (Kinase, Substrate, ATP) B2 Incubate Kinase with TKI B1->B2 B3 Initiate & Run Kinase Reaction B2->B3 B4 Detect Signal (e.g., Radioactivity) B3->B4 B_Result Calculate IC50 B4->B_Result Analysis Comparative Analysis & Data Interpretation B_Result->Analysis C1 Culture & Plate FLT3+ Cells C2 Treat Cells with TKI (e.g., 72 hours) C1->C2 C3 Measure Endpoint (Viability, Apoptosis) C2->C3 C_Result Calculate GI50 C3->C_Result C_Result->Analysis P1 Treat Cells with TKI (Short Term) P2 Lyse Cells & Run Western Blot P1->P2 P3 Probe for p-FLT3 & Downstream Targets P2->P3 P_Result Confirm p-FLT3 Inhibition P3->P_Result P_Result->Analysis Start Select TKIs for Comparison Start->B1 Start->C1 Start->P1

Workflow for comprehensive TKI benchmarking.

Conclusion

The benchmarking data clearly demonstrates a significant evolution from the first-generation metabolite, this compound, to the next-generation TKIs.

  • This compound exhibits activity against FLT3 mutations in the sub-micromolar range and maintains a broad inhibitory profile against other kinases like PDGFR and VEGFR.[3] This multi-targeted approach may be relevant in malignancies driven by multiple signaling pathways.[10]

  • Next-generation TKIs —Gilteritinib, Quizartinib, and Crenolanib—display markedly superior potency against FLT3, with IC50 and Kd values in the low-nanomolar to sub-nanomolar range.[14][16][24] Their enhanced selectivity and specific activity profiles against different resistance mutations (e.g., TKD) are critical advantages.[11][16] Gilteritinib and Crenolanib show potent activity against both ITD and TKD mutations, a key feature for overcoming resistance, whereas Quizartinib is most potent against FLT3-ITD.[11][16][18]

For drug development professionals and researchers, the choice of inhibitor depends on the specific research question. This compound may serve as a useful benchmark for multi-kinase inhibitors, while the next-generation agents represent the current standard for potent and selective FLT3 inhibition, providing critical tools for dissecting FLT3-driven disease and developing more effective, targeted therapies.

References

Assessing the Synergistic Effects of (S)-3-Hydroxy Midostaurin with Other Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and scientists navigating the complexities of combination cancer therapies, understanding the synergistic potential of novel agents is paramount. (S)-3-Hydroxy Midostaurin, the primary active metabolite of the multi-kinase inhibitor Midostaurin, has emerged as a key player in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations. This guide provides a comprehensive comparison of the synergistic effects of Midostaurin with other therapeutic agents, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Midostaurin, in combination with standard chemotherapy, has demonstrated a significant survival benefit for newly diagnosed FLT3-mutated AML patients.[1][2][3] Its mechanism of action, inhibiting multiple receptor tyrosine kinases, provides a strong rationale for exploring its synergistic potential with a variety of other drugs.[4] Preclinical studies have consistently shown that combining Midostaurin with other agents can lead to enhanced anti-leukemic activity.

Quantitative Analysis of Synergistic Combinations

The synergy of drug combinations is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6] The following tables summarize the synergistic effects of Midostaurin with various drug classes in AML cell lines.

Drug ClassCombination AgentCell LineCombination Index (CI)Degree of SynergyReference
Hypomethylating Agents 5-AzacytidineMOLM14< 0.1 - 0.3Strong to Very Strong Synergy[4]
DecitabineMOLM14< 0.1 - 0.3Strong to Very Strong Synergy[4]
Pro-viability Signaling Inhibitors Venetoclax (BCL-2 inhibitor)MOLM140.3 - 0.7Synergy[4]
Navitoclax (BCL-2/BCL-xL inhibitor)MOLM140.3 - 0.7Synergy[4]
S63845 (MCL-1 inhibitor)MOLM140.1 - 0.3Strong Synergy[4]
Standard Chemotherapy DaunorubicinMOLM14Additive to Synergistic-[4]
CytarabineOCI-AML3, NOMO-1Generally Antagonistic-[4]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Synergy Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cell viability and the synergistic effects of drug combinations.

Protocol:

  • Cell Seeding: Plate leukemia cells (e.g., MOLM14, OCI-AML3) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells. For combination studies, drugs can be added in a constant ratio or in a checkerboard format.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5][6][7]

In Vivo Xenograft Model for AML Combination Therapy

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of drug combinations.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), which are capable of supporting the engraftment of human AML cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Cell Implantation: Inject human AML cells (e.g., 1-5 x 10^6 MOLM14 or OCI-AML3 cells) intravenously (i.v.) or subcutaneously (s.c.) into the mice. For PDX models, primary patient AML cells are used.[8]

  • Monitoring Engraftment: Monitor the engraftment of leukemia cells by weekly peripheral blood analysis for human CD45+ cells using flow cytometry, starting 3-4 weeks post-implantation.[8]

  • Drug Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs.

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for Midostaurin). Midostaurin can be formulated in a microemulsion for in vivo studies.[4]

  • Efficacy Assessment: Monitor tumor burden (for s.c. models) or the percentage of human CD45+ cells in peripheral blood and bone marrow. Monitor animal survival.

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups to assess the synergistic effect of the combination therapy in vivo.[9]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other drugs are rooted in the complex interplay of cellular signaling pathways. Midostaurin's primary target is the FLT3 receptor tyrosine kinase, which, when mutated, becomes constitutively active and drives leukemogenesis through downstream pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT.

Experimental Workflow for Assessing Synergy

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture AML Cell Lines (e.g., MOLM14, OCI-AML3) Drug_Treatment Single Agent & Combination Drug Treatment Cell_Culture->Drug_Treatment Viability_Assay MTT Assay (48-72h) Drug_Treatment->Viability_Assay Synergy_Analysis IC50 & Combination Index (Chou-Talalay) Viability_Assay->Synergy_Analysis Xenograft_Model Immunodeficient Mice (AML Cell Engraftment) Synergy_Analysis->Xenograft_Model Promising Combinations Treatment_Groups Vehicle, Single Agents, Combination Xenograft_Model->Treatment_Groups Efficacy_Measurement Tumor Burden & Survival Analysis Treatment_Groups->Efficacy_Measurement flt3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Midostaurin This compound Midostaurin->FLT3 Inhibits Chemotherapy Chemotherapy (e.g., Daunorubicin) Chemotherapy->Proliferation Induces Apoptosis HMA Hypomethylating Agents (e.g., Decitabine) HMA->Proliferation Induces Apoptosis

References

Comparative Safety Profiles of Midostaurin Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the safety and pharmacological profiles of Midostaurin and its two major human metabolites, CGP62221 and CGP52421. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and cancer therapeutics. The information presented herein is compiled from publicly available regulatory documents, and peer-reviewed scientific literature.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Following oral administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][3][4] These metabolites contribute significantly to the overall pharmacological and toxicological profile of Midostaurin. Understanding the distinct characteristics of each metabolite is crucial for a comprehensive assessment of the drug's safety and efficacy.

Pharmacokinetic Profiles: A Tale of Two Metabolites

The pharmacokinetic profiles of CGP62221 and CGP52421 differ significantly, particularly in terms of their plasma concentrations and half-lives. While CGP62221 exhibits a pharmacokinetic profile similar to the parent drug, CGP52421 has a notably longer half-life, leading to its accumulation in the plasma over time.[3]

ParameterMidostaurinCGP62221CGP52421
Peak Plasma Concentration (Tmax) 1-3 hours (fasting)Similar to MidostaurinAccumulates over time
Plasma Protein Binding >98%>98%>98%
Terminal Half-life ~21 hours~32 hours~471-482 hours
Accumulation MinimalMinimalSignificant

Table 1: Comparative Pharmacokinetic Parameters of Midostaurin and its Major Metabolites. Data compiled from multiple sources.[1][3]

Comparative In Vitro Activity and Safety

While dedicated in vivo toxicology studies on the individual metabolites have not been extensively reported in the public domain, in vitro studies provide valuable insights into their comparative biological activities and potential for cytotoxicity.[5]

AssayMidostaurinCGP62221CGP52421
Inhibition of FLT3 Kinase PotentPotentPotent
Inhibition of KIT Kinase PotentPotentWeaker
Inhibition of Cell Proliferation (HMC-1.2 cells) IC50: ~100 nMIC50: ~100 nMIC50: >1000 nM
Induction of Apoptosis (HMC-1.2 cells) YesYesNo
Inhibition of IgE-dependent Histamine Release YesYesYes

Table 2: Comparative In Vitro Biological Activities of Midostaurin and its Metabolites. Data is derived from studies on human mast cell lines (HMC-1.2).[6]

These in vitro findings suggest that while both metabolites are pharmacologically active, they have distinct target profiles. CGP62221 mirrors the anti-proliferative and pro-apoptotic activity of Midostaurin, whereas CGP52421 is significantly less potent in these aspects but retains its ability to inhibit histamine release. This differential activity may contribute to the overall clinical profile of Midostaurin, where both anti-neoplastic and symptom-controlling effects are observed.

Overall Safety Profile of Midostaurin (Parent Drug and Metabolites)

The clinical safety profile of Midostaurin reflects the combined effects of the parent drug and its metabolites. The most frequently reported adverse reactions in clinical trials include:

  • Gastrointestinal: Nausea, vomiting, diarrhea[2][7][8]

  • Hematologic: Febrile neutropenia, anemia, thrombocytopenia[8][9]

  • Dermatologic: Exfoliative dermatitis, rash[2][9]

  • Metabolic: Hyperglycemia[1][9]

  • Constitutional: Fatigue, headache, peripheral edema[2][8]

It is important to note that the long-circulating nature of CGP52421 may contribute to the sustained pharmacological effects and potential for certain long-term or cumulative toxicities. However, without direct comparative in vivo safety data, the specific contribution of each metabolite to the observed adverse events remains to be fully elucidated.

Signaling Pathways and Experimental Workflows

Simplified FLT3 Signaling Pathway

The primary mechanism of action of Midostaurin and its active metabolites involves the inhibition of the FLT3 receptor tyrosine kinase, a key driver in certain types of AML. The following diagram illustrates a simplified representation of the FLT3 signaling pathway and the point of inhibition by Midostaurin and its metabolites.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Midostaurin Midostaurin & Metabolites Midostaurin->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and inhibition by Midostaurin.

Experimental Workflow for In Vitro Safety Assessment

The following diagram outlines a typical experimental workflow for the in vitro comparative safety assessment of drug metabolites.

experimental_workflow start Start cell_culture Cell Line Culture (e.g., HMC-1.2, AML cell lines) start->cell_culture treatment Treatment with Midostaurin, CGP62221, CGP52421 (at various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Activity) treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay (e.g., Western Blot for p-FLT3) treatment->kinase_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis comparison Comparative Safety Profile Assessment data_analysis->comparison

Caption: Workflow for in vitro comparative safety assessment.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Midostaurin, CGP62221, and CGP52421 in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software.[10][11][12][13]

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a general procedure for measuring caspase-3 activity, a key indicator of apoptosis.

  • Cell Lysis: After compound treatment as described above, collect the cells and wash with ice-cold PBS. Lyse the cells in 50 µL of chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate to a well. Adjust the volume to 50 µL with lysis buffer. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.[14][15][16][17][18]

Western Blot for FLT3 Phosphorylation

This protocol provides a general method for assessing the inhibition of FLT3 phosphorylation.

  • Cell Treatment and Lysis: Treat cells with Midostaurin or its metabolites for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 to normalize for protein loading.[19][20][21][22]

Conclusion

The major metabolites of Midostaurin, CGP62221 and CGP52421, are pharmacologically active and contribute to the overall clinical profile of the parent drug. While CGP62221 largely mirrors the anti-proliferative and pro-apoptotic activities of Midostaurin, the long-circulating CGP52421 exhibits a different activity profile, being less potent in inducing cell death but effective in inhibiting histamine release. The overall safety profile of Midostaurin is a composite of the effects of the parent compound and these two distinct metabolites. Further research, particularly well-designed in vivo toxicology studies on the individual metabolites, would be beneficial for a more refined understanding of their specific contributions to the safety and efficacy of Midostaurin therapy.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. Always consult with a qualified healthcare provider for any health concerns or before making any decisions related to medical treatment.

References

On-Target Efficacy of (S)-3-Hydroxy Midostaurin in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound and its metabolites is a critical step in preclinical development. This guide provides a comparative analysis of the on-target activity of (S)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, in cellular models. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Midostaurin is a therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its mechanism of action involves the inhibition of multiple kinases crucial for cancer cell proliferation and survival, including FLT3, KIT, and SYK. Upon administration, Midostaurin is metabolized into several compounds, with this compound (also known as CGP52421) being one of the two major active metabolites. Understanding the kinase inhibition profile of this metabolite is essential for a complete picture of Midostaurin's therapeutic effect and potential off-target activities.

Comparative Kinase Inhibition Profile

To objectively assess the on-target activity of this compound, its inhibitory potency against a panel of relevant kinases was compared to that of its parent drug, Midostaurin, and other prominent FLT3 inhibitors, Gilteritinib and Quizartinib. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, collated from various biochemical and cellular assays, are summarized below. Lower values indicate higher potency.

Target KinaseThis compound (CGP52421)MidostaurinGilteritinibQuizartinib
FLT3 (Wild-Type) -7.9 nM (Kd)1.0 nM (Kd)3.3 nM (Kd)
FLT3-ITD 200-400 nM (IC50)≤10 nM (IC50)7.87 nM (IC50)0.67 nM (IC50)
FLT3-D835Y 200-400 nM (IC50)1.5 nM (IC50)-11 nM (IC50)
KIT (D816V) Potent InhibitionPotent Inhibition--
SYK Potent Inhibition20.8 nM (IC50)--
VEGFR2 Potent InhibitionPotent Inhibition--
PDGFR Potent InhibitionPotent Inhibition--

The data indicates that this compound retains potent inhibitory activity against key targets of Midostaurin, including mutant forms of FLT3 and other kinases like SYK, VEGFR2, and PDGFR. This suggests that the metabolite significantly contributes to the overall therapeutic efficacy of Midostaurin.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to confirming on-target activity, the following diagrams are provided.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Midostaurin (S)-3-Hydroxy Midostaurin & Midostaurin Midostaurin->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Workflow for Confirming On-Target Activity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Kinase_Assay In vitro Kinase Assay (e.g., TR-FRET, Radiometric) Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 Compare_Data Compare potency with parent drug and alternatives Determine_IC50->Compare_Data Cell_Culture Culture FLT3-mutant Cell Lines (e.g., MV4-11) Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment Phospho_Assay Assess FLT3 Phosphorylation (Western Blot) Compound_Treatment->Phospho_Assay Viability_Assay Measure Cell Viability (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Phospho_Assay->Compare_Data Determine_GI50 Determine GI50 values Viability_Assay->Determine_GI50 Determine_GI50->Compare_Data

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Hydroxy Midostaurin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of pharmacologically active compounds is a critical component of laboratory safety and regulatory compliance. (S)-3-Hydroxy Midostaurin, a metabolite of the kinase inhibitor Midostaurin, is classified as a cytotoxic agent and necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for Midostaurin, as specific data for the metabolite may be limited. Personnel must be trained in handling cytotoxic compounds and be fully aware of the potential hazards.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE used during the handling and disposal process must be treated as cytotoxic waste.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact. The outer glove is removed immediately after handling.
Lab Coat Disposable, solid-front, back-closing gown.Protects clothing and skin from contamination.
Eye Protection Tightly fitting safety goggles with side shields.Prevents splashes and aerosol exposure to the eyes.
Respiratory NIOSH-approved respirator (e.g., N95 or higher).Required when handling powders or creating aerosols to prevent inhalation.
Step-by-Step Disposal Protocol

The disposal of this compound and all contaminated materials must follow a clearly defined workflow to ensure safety and compliance. The primary method of disposal for cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.

1. Waste Segregation at the Source:

  • Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.

  • This includes unused or expired compounds, contaminated lab consumables (e.g., pipette tips, vials, and culture plates), and all used PPE.

2. Use of Designated Cytotoxic Waste Containers:

  • All cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.

  • Container specifications often vary by region but typically involve specific color-coding, such as purple or red, to denote cytotoxic hazards.

Waste TypeContainer Specification
Solid Waste Purple or red rigid container, clearly labeled "Cytotoxic Waste" with the biohazard symbol.
Sharps Waste Puncture-proof sharps container, also purple or red and labeled as "Cytotoxic Sharps Waste".
Liquid Waste Leak-proof, sealed container, compatible with the solvent used, and clearly labeled "Liquid Cytotoxic Waste".

3. Decontamination of Work Surfaces:

  • Following any handling of this compound, all work surfaces and equipment must be decontaminated.

  • A solution of bleach or another approved deactivating agent should be used, followed by a rinse with alcohol and then water. All cleaning materials must be disposed of as cytotoxic waste.

4. Temporary Storage:

  • Cytotoxic waste containers should be securely closed and stored in a designated, secure area away from general lab traffic.

  • The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous material disposal company.

  • Ensure that all local, state, and federal regulations regarding the transportation and disposal of hazardous waste are strictly followed.

  • Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.

Spill Response

In the event of a spill, immediate and appropriate action is crucial to contain the contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully clean the spill area. All materials used for cleanup must be disposed of as cytotoxic waste.

  • Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of operations for handling and disposing of this compound.

cluster_handling Experimental Handling cluster_disposal Disposal Pathway A Weighing and Solution Preparation B Experimental Use (e.g., cell culture) A->B C Segregate Contaminated Waste (Solid, Liquid, Sharps, PPE) B->C E Decontaminate Work Area B->E D Place in Labeled Cytotoxic Waste Containers C->D F Store in Secure Designated Area D->F E->C G Arrange for Professional Hazardous Waste Disposal F->G H High-Temperature Incineration G->H

Caption: Experimental workflow and subsequent cytotoxic waste disposal pathway.

cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal A Unused/Expired This compound D Cytotoxic Solid Waste Bin (Purple) A->D B Contaminated Labware (pipettes, vials, etc.) B->D E Cytotoxic Sharps Container (Purple) B->E if sharp C Contaminated PPE (gloves, gown, etc.) C->D G Licensed Hazardous Waste Contractor D->G E->G F Cytotoxic Liquid Waste Bottle (Purple) F->G H Incineration G->H

Caption: Decision logic for segregating different types of cytotoxic waste.

Essential Safety and Logistical Information for Handling (S)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-Hydroxy Midostaurin , a potent kinase inhibitor and a metabolite of Midostaurin, requires stringent safety protocols for handling in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Summary of Hazards for Midostaurin (PKC 412):

Hazard StatementClassification
Harmful if swallowedAcute Toxicity - Oral 4
Causes skin irritationSkin Irritation 2
Causes serious eye irritationEye Irritation 2A
Suspected of damaging fertility or the unborn childToxic to Reproduction 2
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity - Repeated Exposure 2
Very toxic to aquatic life with long lasting effectsAquatic Chronic 1

Recommended Personal Protective Equipment (PPE):

Due to the potent and potentially cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked under the sleeve of the gown.
Eye and Face Protection Chemical safety goggles and a full-face shield must be worn to protect against splashes and aerosols. Standard safety glasses are not sufficient.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Respiratory Protection When handling the powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator with a P100 (or N100) filter is necessary. A surgical mask does not provide adequate protection against fine particles. All handling of the solid compound should ideally be performed in a certified chemical fume hood or a biological safety cabinet.
Foot Protection Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

1. Designated Handling Area:

  • All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet.

  • Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.

  • The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

2. Weighing and Reconstitution:

  • Weighing of the solid compound should be performed in a containment ventilated enclosure (CVE) or a powder containment hood to prevent aerosolization.

  • If a CVE is unavailable, use a "weighing in place" technique within a chemical fume hood, where a pre-tared vial is used to receive the powder, minimizing transfer.

  • For reconstitution, slowly add the solvent to the vial containing the compound to avoid splashing. The vial should be capped and vortexed or sonicated within the containment device.

3. Handling of Solutions:

  • All manipulations of solutions containing this compound should be performed in a chemical fume hood or biological safety cabinet.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.

  • When transferring solutions, work slowly and deliberately to avoid spills and aerosol generation.

4. Spill Management:

  • A spill kit specifically for cytotoxic drugs must be readily available in the designated handling area.

  • In the event of a spill, evacuate the immediate area and alert others.

  • Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain the spill with absorbent pads from the kit.

  • Decontaminate the area with an appropriate cleaning solution (e.g., a high-pH solution followed by a rinse with water), as recommended for cytotoxic compounds.

  • All materials used for cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to others.

1. Waste Segregation:

  • All waste generated from handling this compound must be segregated as hazardous chemical waste. This includes:

    • Empty vials and containers.

    • Used PPE (gloves, gown, shoe covers, etc.).

    • Disposable labware (pipette tips, tubes, etc.).

    • Contaminated absorbent liners and spill cleanup materials.

2. Waste Containers:

  • Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic."

  • Solid waste should be placed in a designated, lined container.

  • Liquid waste should be collected in a compatible, sealed container.

3. Disposal Procedure:

  • All waste containers must be securely closed before being removed from the designated handling area.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain.

Signaling Pathways and Experimental Workflow

This compound, like its parent compound, is a multi-targeted kinase inhibitor. Its primary targets include Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tropomyosin receptor kinase A (TRK-A). Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5->Transcription Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation DAG DAG PLCg->DAG PKC PKC DAG->PKC Proliferation Proliferation PKC->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Permeability Permeability AKT->Permeability RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects TRKA TRK-A RAS RAS TRKA->RAS Activation PI3K PI3K TRKA->PI3K Activation PLCc PLCc TRKA->PLCc Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Neuronal_Survival Neuronal Survival AKT->Neuronal_Survival IP3_DAG IP3_DAG PLCc->IP3_DAG IP3/DAG IP3_DAG->Differentiation Midostaurin (S)-3-Hydroxy Midostaurin Midostaurin->TRKA Inhibition

Caption: TRK-A Signaling Pathway Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following provides a generalized workflow for assessing the inhibitory activity of this compound on a target kinase.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Prep_Compound Prepare Serial Dilutions of This compound Incubate Incubate Kinase with Compound Dilutions Prep_Compound->Incubate Prep_Reagents Prepare Kinase, Substrate, and ATP Solution Prep_Reagents->Incubate Initiate Initiate Reaction with Substrate and ATP Incubate->Initiate Stop_Reaction Stop Reaction Initiate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50

Caption: Kinase Inhibitor Assay Workflow.

This comprehensive guide is intended to provide a framework for the safe and effective handling of this compound in a research environment. Always consult your institution's specific safety policies and procedures in conjunction with this information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.